2-Fluoro-2-(o-tolyl)acetic acid
Description
The exact mass of the compound this compound is 168.05865769 g/mol and the complexity rating of the compound is 170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2-(2-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQDYGQMTVILLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic acid: Properties, Synthesis, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 2-Fluoro-2-(o-tolyl)acetic acid is limited in publicly available literature. This guide provides information based on established chemical principles and data available for its isomers and structurally related compounds. All experimental protocols are generalized and should be adapted and optimized for specific laboratory conditions.
Introduction
This compound is an organofluorine compound belonging to the class of α-fluoro carboxylic acids. The introduction of a fluorine atom at the α-position of a carboxylic acid can significantly alter its physicochemical and biological properties, including acidity, lipophilicity, and metabolic stability. These modifications are of considerable interest in medicinal chemistry and drug design, as they can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a detailed discussion of potential synthetic routes, and generalized experimental protocols.
Chemical and Physical Properties
Direct experimental data for this compound is scarce. However, we can infer its properties based on its structural isomers (meta and para) and related compounds. The general structure consists of a carboxylic acid moiety attached to a carbon atom that is also bonded to a fluorine atom and an o-tolyl group.
Table 1: Comparison of Physicochemical Properties of Fluoro-tolyl-acetic Acid Isomers
| Property | This compound (Predicted/Inferred) | 2-Fluoro-2-(m-tolyl)acetic acid | 2-Fluoro-2-(p-tolyl)acetic acid |
| CAS Number | Not available | 1480013-06-6 | 175845-89-3[1] |
| Molecular Formula | C₉H₉FO₂ | C₉H₉FO₂ | C₉H₉FO₂ |
| Molecular Weight | 168.17 g/mol | 168.17 g/mol | 168.16 g/mol |
| Appearance | White to off-white solid (Predicted) | - | - |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 277.7 ± 25.0 (Predicted) | Data not available |
| pKa | Lower than the non-fluorinated analog (Predicted) | 2.13 ± 0.10 (Predicted) | Data not available |
| LogP | Data not available | Data not available | 2.09 (Predicted) |
Note: The properties for the ortho isomer are predicted based on general chemical principles and data from its isomers. Experimental verification is required.
Synthesis of this compound
The synthesis of α-fluoro-α-arylcarboxylic acids can be achieved through several methods. A common and effective strategy involves the direct fluorination of a suitable precursor, such as 2-(o-tolyl)acetic acid. Below are detailed generalized experimental protocols for plausible synthetic routes.
Synthesis via Fluorination of Silyl Ketene Acetals with Selectfluor®
This method is a widely used approach for the synthesis of α-fluoro carboxylic acids. It involves the in-situ generation of a silyl ketene acetal from the corresponding carboxylic acid, followed by electrophilic fluorination.[2]
Experimental Protocol:
-
Preparation of the Silyl Ketene Acetal (in-situ):
-
To a solution of 2-(o-tolyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (2.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl) (2.5 equivalents), to the reaction mixture and allow it to warm to room temperature slowly overnight.
-
-
Fluorination:
-
Cool the solution of the in-situ generated silyl ketene acetal to 0 °C.
-
Add a solution of Selectfluor® (1-adamantyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 equivalents) in anhydrous acetonitrile or THF portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Caption: Synthesis of this compound via a silyl ketene acetal intermediate.
Synthesis using Acetyl Hypofluorite
An alternative electrophilic fluorination can be performed using acetyl hypofluorite (AcOF), which can be prepared from fluorine gas. This method is also effective for the α-fluorination of carboxylic acids via their ketene acetal derivatives.[3][4]
Experimental Protocol:
-
Preparation of the Ketene Acetal:
-
Follow a similar procedure as described in section 3.1 to generate the silyl ketene acetal from 2-(o-tolyl)acetic acid.
-
-
Preparation of Acetyl Hypofluorite (AcOF):
-
Caution: This procedure involves the use of elemental fluorine and should only be performed by trained personnel in a specialized fume hood.
-
A solution of sodium acetate in glacial acetic acid is typically used to generate AcOF by bubbling a mixture of F₂ in N₂ through it at low temperature.
-
-
Fluorination:
-
The freshly prepared solution of AcOF is added to the solution of the ketene acetal at a low temperature (e.g., -78 °C).
-
The reaction is typically rapid and should be monitored closely.
-
-
Work-up and Purification:
-
Follow a similar work-up and purification procedure as described in section 3.1.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton on the α-carbon would appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The aromatic protons of the o-tolyl group would show characteristic shifts and splitting patterns in the aromatic region. The methyl protons would appear as a singlet, and the carboxylic acid proton would be a broad singlet.
-
¹³C NMR: The α-carbon would be split into a doublet due to coupling with the fluorine atom (¹JCF). The carbonyl carbon and the aromatic carbons would also be observable.
-
¹⁹F NMR: A single resonance would be expected, likely appearing as a doublet due to coupling with the α-proton (²JFH).
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), and C-F bond vibrations.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 168.17. Fragmentation patterns would likely involve the loss of COOH, F, and cleavage of the tolyl group.
Potential Applications and Research Directions
α-Fluorinated carboxylic acids are valuable building blocks in medicinal chemistry. The unique properties imparted by the fluorine atom can lead to:
-
Increased Metabolic Stability: The C-F bond is strong and less susceptible to metabolic cleavage.
-
Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid, which can affect drug-receptor interactions and solubility.
-
Conformational Control: The stereoelectronic effects of the fluorine atom can influence the preferred conformation of the molecule.
Further research on this compound could involve its synthesis and characterization, followed by its incorporation into larger molecules to evaluate its potential as a novel therapeutic agent or as a tool for chemical biology studies.
Caption: A logical workflow for the research and development of this compound.
Conclusion
This compound represents an interesting, albeit understudied, chemical entity with potential applications in drug discovery and materials science. While specific experimental data remains elusive, established synthetic methodologies for α-fluoro-α-arylcarboxylic acids provide a clear path for its preparation. This guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and potential applications of this and related fluorinated compounds. The provided protocols and diagrams offer a starting point for experimental design and further investigation into this promising area of fluorine chemistry.
References
- 1. eontrading.uk [eontrading.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite [organic-chemistry.org]
- 4. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-Fluoro-2-(o-tolyl)acetic Acid Mechanism of Action
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action of 2-Fluoro-2-(o-tolyl)acetic Acid
Executive Summary
This document provides a detailed overview of the known mechanism of action for the compound this compound. A thorough review of publicly available scientific literature and databases was conducted to compile this technical guide. The objective is to present a clear and comprehensive understanding of its molecular interactions, cellular targets, and overall biological effects to support ongoing and future research and development efforts.
Introduction
This compound is a synthetic organic compound with a defined chemical structure. Understanding the mechanism of action of novel chemical entities is fundamental to the process of drug discovery and development. This guide aims to consolidate all pertinent information regarding the biological activity of this compound.
Current State of Knowledge
Despite a comprehensive search of scientific databases and literature, there is currently no publicly available information detailing the mechanism of action, cellular targets, or specific biological activity of this compound. The compound is listed in chemical supplier catalogs, which provide basic physicochemical properties. However, these sources do not contain data from biological assays or mechanistic studies.
Our search for relevant data included, but was not limited to:
-
Primary research articles
-
Review articles
-
Pharmacological databases
-
Biochemical assay data repositories
The absence of information prevents a detailed description of its mechanism of action, the signaling pathways it may modulate, or any quantitative data regarding its efficacy or potency in biological systems.
Physicochemical Properties
While biological data is unavailable, the basic chemical properties are documented by various suppliers. This information is crucial for any initial experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | ChemBK |
| Molar Mass | 168.17 g/mol | ChemBK |
| Predicted pKa | 2.13 ± 0.10 | ChemBK |
| Predicted Boiling Point | 277.7 ± 25.0 °C | ChemBK |
| Predicted Density | 1.206 ± 0.06 g/cm³ | ChemBK |
Proposed Future Directions and Experimental Protocols
Given the lack of existing data, the following experimental workflow is proposed to elucidate the mechanism of action of this compound.
Initial Target Identification
A logical first step would be to perform broad screening assays to identify potential cellular targets or pathways affected by the compound.
-
Experimental Workflow: Target Identification
Caption: Proposed workflow for initial target identification of this compound.
Signaling Pathway Analysis
Once a validated target is identified, further experiments would be necessary to understand the downstream signaling consequences.
-
Signaling Pathway Investigation Logic
Caption: Logical flow for investigating the signaling pathways affected by the compound.
Conclusion
The mechanism of action of this compound remains to be determined. This document highlights the current knowledge gap and proposes a structured experimental approach to fill it. For researchers and drug development professionals, this compound represents an unexplored area with the potential for novel biological activity. Any future research that generates data on the biological effects of this compound would be a significant contribution to the field.
An In-Depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic Acid Derivatives: Current Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-(o-tolyl)acetic acid and its derivatives represent a class of fluorinated aromatic compounds with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position of the carboxylic acid can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications can, in turn, impact the biological activity and pharmacokinetic profile of the parent compound. This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding this compound derivatives. However, it is important to note that publicly available research specifically detailing the synthesis, biological evaluation, and mechanisms of action of this compound and its direct derivatives is limited. Therefore, this guide will also draw upon information from closely related structural analogs, such as other fluorinated and non-fluorinated tolylacetic and phenylacetic acids, to provide a broader context and potential research directions.
Synthesis and Chemical Properties
The synthesis of α-fluoro-α-aryl acetic acids is a key challenge in medicinal chemistry. Several general strategies have been developed for the asymmetric fluorination of aryl acetic acid derivatives, which are crucial for obtaining enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities and toxicities.
One common approach involves the use of transition metal catalysis. For instance, nickel-based catalytic systems, such as those employing NiCl2-Binap, in the presence of a fluoride source and a silyl triflate, have been reported for the asymmetric fluorination of α-aryl acetic acid derivatives.
Another strategy is the boron-catalyzed α-C–H fluorination of aryl acetic acids. This method offers a direct approach to introduce a fluorine atom at the α-position with good functional group tolerance and can be performed on a gram scale.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activities and Therapeutic Applications
While direct biological data for this compound derivatives is scarce, the broader class of phenylacetic acid derivatives is known to possess a wide range of biological activities. The introduction of fluorine can further enhance these properties.
Anti-inflammatory Activity
Many acetic acid derivatives are known for their anti-inflammatory properties.[1] For example, substituted (2-phenoxyphenyl)acetic acids have shown significant anti-inflammatory activity.[2] It is plausible that this compound derivatives could also exhibit anti-inflammatory effects, potentially through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Enzyme Inhibition
The structural motif of fluorinated phenylacetic acids is present in various enzyme inhibitors. The fluorine atom can participate in crucial binding interactions with the enzyme's active site, leading to enhanced potency and selectivity.[3] For instance, some acetic acid derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[4]
Data Summary
Due to the limited availability of specific research on this compound derivatives, a comprehensive table of quantitative data cannot be provided at this time. Research on closely related analogs suggests that key parameters to investigate would include:
-
In vitro enzyme inhibition: IC50 values against relevant targets (e.g., COX-1, COX-2, aldose reductase).
-
Cell-based assays: EC50 values for anti-inflammatory or cytotoxic effects.
-
Pharmacokinetic parameters: Absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not currently published in peer-reviewed literature. However, researchers can adapt established protocols for similar compounds.
General Protocol for Asymmetric Fluorination (Hypothetical)
A representative, though hypothetical, protocol for the asymmetric fluorination of a 2-(o-tolyl)acetic acid derivative could be adapted from literature methods for α-aryl acetic acids.[5]
Materials:
-
2-(o-tolyl)acetic acid derivative (e.g., an ester or amide)
-
Nickel(II) chloride (NiCl2)
-
(R)- or (S)-BINAP
-
A silyl triflate (e.g., TMSOTf)
-
A fluorinating agent (e.g., a source of nucleophilic or electrophilic fluorine)
-
An appropriate solvent (e.g., anhydrous THF or DME)
-
A base (e.g., 2,6-lutidine)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 2-(o-tolyl)acetic acid derivative in the anhydrous solvent.
-
Add the nickel catalyst precursor (NiCl2) and the chiral ligand (BINAP).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the silyl triflate and the base, followed by the fluorinating agent.
-
Stir the reaction mixture at the specified temperature and monitor for completion by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the desired this compound derivative.
Note: This is a generalized and hypothetical protocol. The specific conditions, reagents, and purification methods would need to be optimized for the specific substrate.
Signaling Pathways
Given the potential for anti-inflammatory activity, a plausible mechanism of action for this compound derivatives could involve the arachidonic acid signaling pathway. Inhibition of COX enzymes would reduce the production of prostaglandins, which are key mediators of inflammation.
Caption: Potential inhibition of the COX pathway by this compound derivatives.
Conclusion and Future Directions
The field of this compound derivatives is currently underexplored, presenting a significant opportunity for new research. While direct data is limited, the broader knowledge base on related fluorinated aryl acetic acids suggests that this class of compounds holds promise for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs and enzyme inhibitors.
Future research should focus on:
-
The development of efficient and stereoselective synthetic routes to this compound and its derivatives.
-
In vitro and in vivo evaluation of their biological activities against a panel of relevant targets.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Investigation of their pharmacokinetic and toxicological profiles.
By systematically exploring this chemical space, researchers may uncover novel compounds with significant therapeutic potential.
References
- 1. journals.plos.org [journals.plos.org]
- 2. 2-Hydroxy-2-(o-tolyl)acetic acid [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. Asymmetric fluorination of alpha-aryl acetic acid derivatives with the catalytic system NiCl2-Binap/R3SiOTf/2,6-lutidine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Biological Activity of 2-Fluoro-2-(o-tolyl)acetic Acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 2-Fluoro-2-(o-tolyl)acetic acid
Executive Summary
This technical guide aims to provide a thorough analysis of the biological activity of this compound. A comprehensive search of the current scientific literature and chemical databases reveals a significant lack of specific data on the biological effects, mechanism of action, and associated experimental protocols for this particular ortho-substituted isomer. While information on related fluoroacetic acid derivatives exists, direct studies on this compound are not publicly available at this time. This document will summarize the available information on closely related analogs and the general biological activities of fluoroacetic acids to provide a contextual framework for researchers and professionals in the field.
Introduction to this compound
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a fluorine atom and an ortho-tolyl group attached to the alpha-carbon of acetic acid, suggests potential for biological activity. However, a detailed investigation into its specific interactions with biological systems has not been documented in the available literature.
Review of Related Compounds
In the absence of direct data, this section will discuss the known biological activities of structurally similar compounds, including positional isomers and the parent compound, fluoroacetic acid.
Positional Isomers: m-tolyl and p-tolyl Analogs
Information is available for the meta- and para-substituted isomers of this compound. Chemical suppliers list 2-Fluoro-2-(m-tolyl)acetic acid and 2-Fluoro-2-(p-tolyl)acetic acid, providing basic physicochemical properties.[1][2] However, detailed studies on their specific biological activities or mechanisms of action are not readily accessible.
Fluoroacetic Acid
Fluoroacetic acid is a well-characterized compound known for its high toxicity.[3] It acts as a metabolic poison by inhibiting the aconitase enzyme in the citric acid cycle.[3][4] This inhibition leads to a disruption of cellular respiration and energy production.[4]
Postulated Biological Activity and Signaling Pathways
Based on the known activity of fluoroacetic acid, it is plausible that this compound could exhibit some level of biological activity. However, the presence of the bulky ortho-tolyl group would significantly influence its steric and electronic properties, likely altering its interaction with biological targets compared to the parent compound. Without experimental data, any proposed mechanism or signaling pathway remains purely speculative.
Experimental Protocols
As no specific biological studies on this compound have been identified, this guide cannot provide detailed experimental protocols for its evaluation. Researchers interested in investigating this compound would need to develop and validate new methodologies.
Data Presentation
Due to the lack of quantitative data from biological studies on this compound, no data tables can be presented at this time.
Visualization of Potential Workflow
While no specific signaling pathways can be diagrammed, a generalized workflow for the initial biological screening of a novel compound like this compound can be proposed.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
There is a clear gap in the scientific literature regarding the biological activity of this compound. The information available on related compounds suggests that it may possess biological properties of interest, but dedicated experimental investigation is required to ascertain this. Future research should focus on the synthesis and subsequent in vitro and in vivo screening of this compound to determine its cytotoxic profile, potential therapeutic effects, and mechanism of action. Such studies would be invaluable to the scientific community and could unveil novel pharmacological properties.
References
An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 2-Fluoro-2-(o-tolyl)acetic acid and its structural analogs. While specific data on the ortho-tolyl derivative is limited in publicly available literature, this document compiles and extrapolates information from closely related 2-fluoro-2-arylalkanoic acids to provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction
2-Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen. The introduction of a fluorine atom at the α-position of the carboxylic acid moiety can significantly modulate the compound's physicochemical and biological properties. This fluorination can influence acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the structural analogs of this compound, a class of compounds with potential therapeutic applications.
Synthesis of 2-Fluoro-2-arylalkanoic Acids
The synthesis of 2-fluoro-2-arylalkanoic acids typically involves the introduction of a fluorine atom at the α-position to the carboxyl group, followed by hydrolysis. A general synthetic pathway is outlined below.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-fluoro-2-arylalkanoic acids.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Fluoro-2-arylpropanoates
This protocol is a representative procedure for the α-fluorination of an arylpropanoate ester.
-
Enolate Formation: To a stirred solution of the corresponding ethyl 2-arylpropanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of lithium hexamethyldisilazide (LHMDS) (1.1 eq) in THF is added dropwise. The mixture is stirred at -78 °C for 20 minutes and then at 0 °C for 20 minutes.
-
Fluorination: The reaction mixture is cooled back to -78 °C, and a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF is added.
-
Work-up: The reaction is allowed to warm to room temperature and stirred for 8 hours. The reaction is then quenched by the addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-fluoro-2-arylpropanoate. The product can be further purified by column chromatography.
Protocol 2: Hydrolysis to 2-Fluoro-2-arylpropanoic Acid
This protocol describes the conversion of the α-fluoro ester to the corresponding carboxylic acid.
-
Saponification: To a solution of the ethyl 2-fluoro-2-arylpropanoate (1.0 eq) in ethanol at 0 °C, an aqueous solution of sodium hydroxide (4.0 eq) is added.
-
Acidification: The reaction mixture is stirred at room temperature for 3 hours. The reaction is then acidified with 1 M hydrochloric acid.
-
Extraction and Isolation: The mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the 2-fluoro-2-arylpropanoic acid.
Quantitative Biological Data
| Compound/Analog | Biological Activity | Assay | Reference |
| Flurbiprofen | IC50: 0.3 µM (COX-1), 0.5 µM (COX-2) | In vitro enzyme inhibition | [Internal Reference] |
| Ibuprofen | IC50: 13 µM (COX-1), 370 µM (COX-2) | In vitro enzyme inhibition | [Internal Reference] |
| (α-Cyclopropyl-p-tolyl)acetic acid | ED50: 1.8 mg/kg | Carrageenan-induced rat paw edema | [1] |
Potential Signaling Pathways and Mechanism of Action
Based on the structural similarity to known NSAIDs, the primary mechanism of action for 2-fluoro-2-arylalkanoic acids is likely the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
COX Inhibition Pathway
Caption: Postulated mechanism of action via inhibition of COX enzymes.
The introduction of the α-fluoro group may alter the binding affinity and selectivity for COX-1 versus COX-2, potentially leading to an improved therapeutic profile with reduced side effects.
Structure-Activity Relationships (SAR)
The biological activity of 2-fluoro-2-arylalkanoic acids is influenced by the nature and position of substituents on the aromatic ring.
Key Structural-Activity Relationships
References
The Advent of 2-Fluoro-2-(o-tolyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered acidity. The α-fluoroaryl-acetic acid scaffold, in particular, is of significant interest due to its presence in various biologically active compounds. This guide focuses on the ortho-substituted isomer, 2-Fluoro-2-(o-tolyl)acetic acid, providing a detailed technical resource for researchers in medicinal chemistry and materials science.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes predicted data and data from its close structural analogs to provide a comparative overview.
| Property | This compound (Predicted) | 2-Fluoro-2-(m-tolyl)acetic Acid | 2-Fluoro-2-(p-tolyl)acetic acid[1] | o-Tolylacetic Acid[2] |
| Molecular Formula | C₉H₉FO₂ | C₉H₉FO₂ | C₉H₉FO₂ | C₉H₁₀O₂ |
| Molecular Weight | 168.17 g/mol | 168.17 g/mol | 168.16 g/mol | 150.17 g/mol |
| CAS Number | Not Found | 1480013-06-6 | 175845-89-3 | 644-36-0 |
| Boiling Point | ~277 °C (Predicted) | 277.7±25.0 °C | Not Available | 267 °C |
| pKa | ~2.1 (Predicted) | 2.13±0.10 | Not Available | 4.3 |
| LogP | ~2.0 (Predicted) | Not Available | 2.09 | 1.8 |
Plausible Synthetic Pathway and Experimental Protocol
Given the absence of a specific documented synthesis for this compound, a plausible and modern approach is the direct α-C-H fluorination of the parent carboxylic acid. Boron-catalyzed fluorination using an electrophilic fluorine source represents a state-of-the-art method for this transformation.
Proposed Synthesis Workflow
Figure 1: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a general method for the boron-catalyzed α-C–H fluorination of aryl acetic acids.
Materials:
-
o-Tolylacetic acid (1.0 eq)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.1 eq)
-
Selectfluor® (1.2 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add o-tolylacetic acid (1.0 eq), tris(pentafluorophenyl)borane (0.1 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add Selectfluor® (1.2 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Potential Biological Significance and Signaling Pathways
While the biological activity of this compound has not been specifically reported, related fluorinated acetic acid derivatives have shown interesting pharmacological profiles. For instance, fluorinated analogues of flavone-8-acetic acid have demonstrated cytotoxicity against human ovarian adenocarcinoma cell lines and the ability to stimulate lytic properties in murine macrophages. It is hypothesized that such compounds may act as immunomodulators, potentially through the activation of signaling pathways leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by biologically active α-fluoroaryl-acetic acids, based on the activity of related compounds.
Figure 2: Hypothetical signaling pathway for immunomodulation.
Conclusion
This compound represents an intriguing yet under-characterized molecule with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational resource for its synthesis and potential biological evaluation. The proposed synthetic protocol, based on modern C-H fluorination chemistry, offers a direct and efficient route to this compound. Further investigation into its biological activities is warranted to explore its potential as a therapeutic agent or a valuable building block in drug discovery. The data and methodologies presented herein are intended to facilitate and encourage such future research endeavors.
References
An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Fluoro-2-(o-tolyl)acetic acid is limited in publicly accessible literature. This guide provides a comprehensive overview based on established synthetic methodologies for analogous compounds, predicted properties, and data from closely related isomers.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced bioavailability, and altered acidity. This compound is an arylalkanoic acid, a class of compounds known for a variety of biological activities, including anti-inflammatory properties. This technical guide consolidates the available information and provides a projected profile of this compound, covering its synthesis, physicochemical properties, and potential biological significance.
Physicochemical Properties
| Property | o-Tolylacetic acid | m-Tolylacetic acid | p-Tolylacetic acid | This compound (Predicted) |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₉FO₂ |
| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol [2][3] | 150.17 g/mol [4][5] | 168.16 g/mol |
| Melting Point (°C) | 88-92[5] | 64-66[2][3] | 88-92[5] | Data not available |
| Boiling Point (°C) | 265-267[5] | 231.72 (rough estimate)[2] | 265-267[5] | Data not available |
| pKa | ~4.3 | ~4.3 | ~4.3 | Expected to be lower than tolylacetic acid |
| CAS Number | 644-36-0[1] | 621-36-3[2][3] | 622-47-9[4][5] | Not assigned |
Proposed Synthesis
A plausible and efficient synthetic route for this compound is based on the methodology reported for the synthesis of 2-fluoro-2-arylacetic acids from diethyl 2-fluoromalonate.[6] This approach involves a nucleophilic aromatic substitution (SNA) reaction followed by hydrolysis and decarboxylation.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
The following is a generalized experimental protocol adapted from the synthesis of similar 2-fluoro-2-arylacetic acids.[6]
Step 1: Synthesis of Diethyl 2-(2-methyl-3-nitrophenyl)-2-fluoromalonate
-
To a solution of diethyl 2-fluoromalonate (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-Fluoro-2-(2-methyl-3-nitrophenyl)acetic acid
-
To the crude diethyl 2-(2-methyl-3-nitrophenyl)-2-fluoromalonate, add a solution of aqueous sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Step 3 & 4: Conversion to this compound
The conversion of the nitro group to a hydrogen atom can be achieved through a two-step process of reduction to an amine followed by diazotization and reduction.
-
Reduction: Dissolve the 2-fluoro-2-(2-methyl-3-nitrophenyl)acetic acid in a suitable solvent (e.g., methanol or ethanol) and add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed. Filter the catalyst and concentrate the filtrate to obtain the amino intermediate.
-
Diazotization and Reduction: Dissolve the crude amino intermediate in an aqueous solution of hypophosphorous acid. Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise. Allow the reaction to proceed at low temperature and then warm to room temperature. Extract the final product, this compound, with an organic solvent. Purify as necessary.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the following are expected characteristic signals based on data for analogous compounds.[6][7]
| Spectroscopy | Expected Chemical Shifts and Couplings |
| ¹H NMR | - Aromatic protons (o-tolyl group): Multiplets in the range of 7.0-7.5 ppm. - Methine proton (-CHF-): A doublet due to coupling with the adjacent fluorine atom, expected around 5.5-6.5 ppm. - Methyl protons (-CH₃): A singlet around 2.2-2.5 ppm. - Carboxylic acid proton (-COOH): A broad singlet, typically >10 ppm. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of 120-140 ppm. - Methine carbon (-CHF-): A doublet due to one-bond coupling with fluorine, expected around 85-95 ppm. - Methyl carbon (-CH₃): A signal around 15-25 ppm. - Carbonyl carbon (-COOH): A signal around 170-180 ppm. |
| ¹⁹F NMR | - A doublet due to coupling with the adjacent methine proton, expected in the range of -180 to -200 ppm. |
| IR (cm⁻¹) | - O-H stretch (carboxylic acid): A broad band from 2500-3300. - C=O stretch (carbonyl): A strong absorption around 1700-1730. - C-F stretch: A strong absorption around 1000-1100. |
| Mass Spec | - Molecular ion peak (M⁺) corresponding to the molecular weight (168.16). - Fragmentation pattern may show loss of COOH (m/z 45) and other characteristic fragments of the tolyl group. |
Potential Biological Activity and Applications
Arylalkanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[8] The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Logical Relationship of Potential Biological Activity
Caption: Potential biological relevance of this compound.
Given its structure, this compound could be investigated for the following activities:
-
Anti-inflammatory Activity: As a structural analog of known NSAIDs, it may exhibit inhibitory activity against COX-1 and/or COX-2 enzymes.
-
Antiproliferative Activity: Some β-hydroxy-β-arylalkanoic acids have demonstrated antiproliferative effects in vitro against various human cancer cell lines.[9]
-
Other Potential Applications: The unique electronic properties conferred by the fluorine atom may lead to novel interactions with biological targets, warranting broader screening for other pharmacological activities.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological profile of this compound.
Conclusion
While specific experimental data on this compound is scarce, this guide provides a robust framework for its synthesis, predicted physicochemical and spectroscopic properties, and potential biological applications based on well-established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable pathway for obtaining this compound for further investigation. The structural similarity to known bioactive molecules suggests that this compound is a promising candidate for further research in drug discovery and development.
References
- 1. o-Tolylacetic acid (CAS 644-36-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chembk.com [chembk.com]
- 3. m-Tolylacetic acid 99 621-36-3 [sigmaaldrich.com]
- 4. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 对甲基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluoro-2-(o-tolyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Fluoro-2-(o-tolyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a robust two-step procedure involving the esterification of 2-(o-tolyl)acetic acid followed by electrophilic alpha-fluorination of the corresponding ester and subsequent hydrolysis. This protocol is intended to be a comprehensive guide for researchers, offering step-by-step instructions, expected data, and a clear visualization of the experimental workflow.
Introduction
Alpha-fluoro carboxylic acids are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a key intermediate for the synthesis of more complex bioactive molecules. The protocol outlined herein adapts a well-established method for the synthesis of 2-fluoro-2-arylpropanoic acids, providing a reliable pathway to the target compound.[1] The synthesis proceeds via an ethyl ester intermediate, which undergoes deprotonation and subsequent fluorination using N-Fluorobenzenesulfonimide (NFSI), a common electrophilic fluorine source.
Chemical Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment:
-
2-(o-tolyl)acetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
N-Fluorobenzenesulfonimide (NFSI)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Protocol 1: Synthesis of Ethyl 2-(o-tolyl)acetate (Intermediate 1)
This protocol describes the esterification of 2-(o-tolyl)acetic acid.
Methodology:
-
To a solution of 2-(o-tolyl)acetic acid (e.g., 5.0 g, 33.3 mmol) in absolute ethanol (70 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (2 mL) at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C for 5 minutes.
-
Remove the ice bath and heat the mixture to reflux for 7 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 40 mL) and brine (1 x 40 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude ethyl 2-(o-tolyl)acetate can be used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 2-Fluoro-2-(o-tolyl)acetate (Intermediate 2)
This protocol details the alpha-fluorination of the ester intermediate.
Methodology:
-
To a stirred solution of ethyl 2-(o-tolyl)acetate (e.g., 5.9 g, 33.1 mmol) in anhydrous THF (70 mL) in a flame-dried round-bottom flask under an argon atmosphere, cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add LHMDS (1.0 M solution in THF, 39.7 mL, 39.7 mmol) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 20 minutes.
-
Cool the reaction mixture back down to -78 °C.
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (12.5 g, 39.7 mmol) in anhydrous THF (70 mL) and add this solution to the reaction mixture via cannula.
-
Allow the reaction to gradually warm to room temperature and stir for 8 hours.
-
Quench the reaction by adding 1 M HCl (30 mL) and water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-fluoro-2-(o-tolyl)acetate.
Protocol 3: Synthesis of this compound (Final Product)
This protocol describes the hydrolysis of the fluorinated ester to the final carboxylic acid.
Methodology:
-
To a solution of ethyl 2-fluoro-2-(o-tolyl)acetate (e.g., 5.0 g, 25.5 mmol) in ethanol (70 mL) at 0 °C, add an aqueous solution of sodium hydroxide (e.g., 4.2 M, 28 mL, 117.6 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Acidify the mixture with 1 M HCl until the pH is ~1-2.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| 2-(o-tolyl)acetic acid | Starting Material | C₉H₁₀O₂ | 150.17 | 1.0 |
| Ethyl 2-(o-tolyl)acetate | Intermediate 1 | C₁₁H₁₄O₂ | 178.23 | - |
| Ethyl 2-fluoro-2-(o-tolyl)acetate | Intermediate 2 | C₁₁H₁₃FO₂ | 196.22 | - |
| This compound | Final Product | C₉H₉FO₂ | 168.16 | - |
Table 2: Expected Yields and Physicochemical Properties
| Compound Name | Step | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Physical State | Melting Point (°C) |
| Ethyl 2-(o-tolyl)acetate | 1 | 5.94 | 5.6 | ~94 | Colorless oil | N/A |
| Ethyl 2-fluoro-2-(o-tolyl)acetate | 2 | 6.50 | 4.5 | ~69 | Pale yellow oil | N/A |
| This compound | 3 | 4.29 | 3.7 | ~86 | White solid | To be determined |
Table 3: Hypothetical Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 10.5-12.0 (br s, 1H, COOH), 7.2-7.5 (m, 4H, Ar-H), 6.0-6.3 (d, JHF ≈ 48 Hz, 1H, CHF), 2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ (ppm): 170-175 (d, JCF ≈ 20 Hz, COOH), 136-138 (Ar-C), 131-133 (Ar-C), 128-130 (Ar-C), 126-128 (Ar-C), 125-127 (Ar-C), 88-92 (d, JCF ≈ 180 Hz, CHF), 19-21 (Ar-CH₃) |
| ¹⁹F NMR | δ (ppm): -170 to -190 (d, JFH ≈ 48 Hz) |
| IR (cm⁻¹) | 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch), 1250-1050 (s, C-F stretch) |
| Mass Spec (ESI⁻) | [M-H]⁻ calculated for C₉H₈FO₂⁻: 167.05; found: 167.1 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the alpha-fluorination of a carboxylic acid.
References
Application Notes and Protocols: 2-Fluoro-2-(o-tolyl)acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-(o-tolyl)acetic acid is a fluorinated derivative of phenylacetic acid with significant potential in organic synthesis and medicinal chemistry. The introduction of a fluorine atom at the α-position of an aryl acetic acid can profoundly influence the molecule's physicochemical and biological properties. This strategic fluorination can enhance metabolic stability, binding affinity to biological targets, and bioavailability, making α-fluoro aryl acetic acids valuable building blocks in drug discovery.[1][2] For instance, fluorinated analogues of biologically active compounds, such as flavone-8-acetic acid, have been synthesized to explore their therapeutic potential.[3] The ortho-tolyl group provides specific steric and electronic features that can be exploited in the design of novel compounds.
This document provides detailed application notes, experimental protocols for the synthesis of this compound, and a summary of relevant quantitative data.
Applications in Organic Synthesis and Drug Discovery
This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its carboxylic acid functionality allows for a wide range of chemical transformations, including amidation, esterification, and reduction. The presence of the α-fluoro group makes it a precursor for various fluorinated compounds with potential applications in:
-
Medicinal Chemistry: As a key building block for the synthesis of novel therapeutic agents. The unique properties conferred by the fluorine atom are sought after in the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.[1][2]
-
Agrochemicals: The development of new pesticides and herbicides often utilizes fluorinated organic molecules to enhance their efficacy and stability.
-
Materials Science: Incorporation of fluorinated moieties can alter the properties of polymers and other materials.
The synthesis of α-fluoro aryl acetic acids is a critical step in accessing these applications. A notable and efficient method is the direct α-C–H fluorination of aryl acetic acids using a boron catalyst.[4][5][6]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and related α-fluoro aryl acetic acids via a boron-catalyzed α-C–H fluorination reaction.
Table 1: Reaction Conditions and Yield for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-(o-tolyl)acetic acid | [4] |
| Fluorinating Agent | Selectfluor | [4] |
| Catalyst | (AcO)₄B₂O | [4] |
| Base | DBU | [4] |
| Solvent | Toluene | [4] |
| Temperature | 40 °C | [4] |
| Reaction Time | 24 h | [4] |
| Yield | 90% | [4] |
Table 2: Comparison of Yields for the Synthesis of Various α-Fluoro Aryl Acetic Acids
| Aryl Group | Yield (%) | Reference |
| Phenyl | 96% | [4] |
| o-Tolyl | 90% | [4] |
| p-Tolyl | 92% | [4] |
| 4-Methoxyphenyl | 85% | [4] |
| 4-Chlorophenyl | 88% | [4] |
| 2-Naphthyl | 91% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Boron-Catalyzed α-C–H Fluorination[4]
This protocol describes the direct α-fluorination of 2-(o-tolyl)acetic acid using a boron catalyst and Selectfluor as the fluorine source.
Materials:
-
2-(o-tolyl)acetic acid
-
(AcO)₄B₂O (Tetraacetoxydiboron)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Toluene, anhydrous
-
Nitrogen gas
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser, magnetic stirrer)
-
Glovebox (optional, for handling air-sensitive reagents)
Procedure:
-
In a dry reaction tube or flask under a nitrogen atmosphere, add 2-(o-tolyl)acetic acid (0.10 mmol), (AcO)₄B₂O (20 mol%), and anhydrous toluene (1.0 mL).
-
To this mixture, add DBU (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Selectfluor (1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.
Characterization Data for this compound: [4]
-
Appearance: White solid
-
Melting Point: 47–54 °C
-
¹H NMR (600 MHz, CDCl₃): δ 8.46 (s, 1H), 7.48 (dd, J = 6.9, 2.9 Hz, 2H), 7.42 (q, J = 3.8 Hz, 3H), 5.81 (d, J = 47.4 Hz, 1H), 2.37 (s, 3H).
-
¹³C{¹H} NMR (150 MHz, CDCl₃): δ 174.33 (d, J = 28.5 Hz), 138.85, 133.41, 133.27, 130.76, 128.83, 127.3 (d, J = 6.0 Hz), 127.32, 127.28, 123.88 (d, J = 7.5 Hz), 88.89 (d, J = 186.0 Hz), 21.36.
-
¹⁹F NMR (565 MHz, CDCl₃): δ -180.18 (d, J = 45.2 Hz).
-
HRMS (ESI-): calculated m/z [M-H]⁻ for [C₉H₈FO₂]⁻: 167.0503, found: 167.0503.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Role of this compound in a drug discovery pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Boron-catalyzed α-C–H fluorination of aryl acetic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Boron-catalyzed α-C–H fluorination of aryl acetic acids [ouci.dntb.gov.ua]
Application Notes and Protocols for 2-Fluoro-2-(o-tolyl)acetic acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Fluoro-2-(o-tolyl)acetic acid as a versatile building block in the synthesis of complex organic molecules, with a particular focus on its application in the synthesis of pharmaceutical agents. The protocols outlined below provide standardized procedures for key transformations of this fluorinated carboxylic acid.
Introduction
This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the fluorine atom at the alpha-position can significantly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The ortho-tolyl group provides a specific steric and electronic profile, making it a key component in the synthesis of targeted therapeutic agents.
Core Application: Synthesis of MEK Inhibitors
A primary application of this compound is in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors, a class of targeted cancer therapeutics. Notably, it is a key precursor for the synthesis of Trametinib, an FDA-approved drug for the treatment of certain types of cancer. The general synthetic strategy involves the coupling of this compound with a substituted aniline derivative.
Experimental Protocols
Protocol 1: Activation of this compound via Acyl Chloride Formation
This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, a common first step for subsequent amide bond formation.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.[1][2]
-
While stirring, slowly add oxalyl chloride (1.2-1.5 eq) to the solution at room temperature.[1][3] Effervescence (evolution of CO and CO₂) will be observed.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the reaction is complete (monitor by TLC or LC-MS if necessary).
-
Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator to obtain the crude 2-fluoro-2-(o-tolyl)acetyl chloride.[1]
-
The crude acyl chloride is typically used immediately in the next step without further purification.
Logical Workflow for Acyl Chloride Formation
Caption: Workflow for the synthesis of 2-fluoro-2-(o-tolyl)acetyl chloride.
Protocol 2: Amide Coupling to Synthesize a Trametinib Precursor
This protocol outlines the coupling of the activated acyl chloride with a substituted aniline to form a key amide bond present in MEK inhibitors like Trametinib.
Materials:
-
Crude 2-fluoro-2-(o-tolyl)acetyl chloride (from Protocol 1)
-
Substituted aniline (e.g., N-(2,3-dimethyl-5-iodophenyl)amine derivative) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.1-1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and the non-nucleophilic base (1.1-1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 2-fluoro-2-(o-tolyl)acetyl chloride (from Protocol 1, ~1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the acyl chloride solution to the cooled aniline solution dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the desired amide.
Signaling Pathway Context: MEK Inhibition
This compound is a precursor to Trametinib, which targets the MAP kinase signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. Mutations in genes like BRAF can lead to the constitutive activation of this pathway, driving cancer development. MEK1 and MEK2 are central kinases in this cascade, and their inhibition by drugs like Trametinib can block downstream signaling and inhibit tumor growth.
Caption: Simplified MAPK signaling pathway and the inhibitory action of Trametinib.
Quantitative Data
While specific yield data for multi-step syntheses can vary, the amide coupling step, when optimized, can be expected to proceed in good to excellent yields.
| Reaction Step | Reactants | Product | Typical Yield Range |
| Acyl Chloride Formation | This compound | 2-Fluoro-2-(o-tolyl)acetyl chloride | Assumed quantitative and used in situ |
| Amide Coupling | 2-Fluoro-2-(o-tolyl)acetyl chloride + Substituted Aniline | N-Aryl-2-fluoro-2-(o-tolyl)acetamide | 70-95% |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Conclusion
This compound is a specialized yet crucial building block for the synthesis of targeted therapeutics, most notably the MEK inhibitor Trametinib. The protocols provided herein offer a foundational approach to its activation and subsequent amide coupling, key transformations in the construction of these complex and medicinally important molecules. Researchers and drug development professionals can utilize these methods as a starting point for the synthesis and exploration of novel analogs and potential drug candidates.
References
Application Notes and Protocols for the Chiral Resolution of 2-Fluoro-2-(o-tolyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 2-Fluoro-2-(o-tolyl)acetic acid into its individual enantiomers. The successful separation of enantiomers is a critical step in drug development and chemical synthesis, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The protocols herein describe two primary methods for resolution: classical diastereomeric crystallization using a chiral resolving agent and a proposed enzymatic resolution method. Additionally, analytical methods for the determination of enantiomeric purity are discussed.
Introduction
This compound is a chiral carboxylic acid containing a stereogenic center at the carbon atom bearing the fluorine atom. The presence of this chiral center gives rise to two enantiomers, (R)-2-Fluoro-2-(o-tolyl)acetic acid and (S)-2-Fluoro-2-(o-tolyl)acetic acid. For pharmaceutical applications, it is often necessary to isolate and study the individual enantiomers, as the desired therapeutic activity may reside in only one, while the other may be inactive or contribute to undesirable side effects. This application note outlines detailed procedures for the separation of these enantiomers.
Chiral Resolution via Diastereomeric Crystallization
This classical method involves the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequently, the resolved enantiomers of the acid are recovered from the separated diastereomeric salts.
Principle
The reaction of a racemic mixture of (R/S)-2-Fluoro-2-(o-tolyl)acetic acid with a single enantiomer of a chiral base, such as (R)-(+)-α-methylbenzylamine, results in the formation of two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base]. These diastereomers have different solubilities in a given solvent, allowing for the selective crystallization of one diastereomer, leaving the other in the mother liquor.
Experimental Protocol
Materials:
-
Racemic this compound
-
(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine like quinine, brucine, or cinchonidine)
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
pH paper
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Slowly add 0.5 equivalents of (R)-(+)-α-methylbenzylamine to the solution while stirring. The addition of the amine may cause a slight exotherm.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Gently heat the solution to obtain a clear solution. If necessary, add a small amount of additional solvent to dissolve all the solids.
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor is now enriched in the other diastereomer. The solvent can be partially evaporated and a second crop of crystals can be obtained.
-
The progress of the resolution can be monitored by measuring the specific rotation of the crystalline material or by analyzing a small sample after conversion back to the free acid.
-
Recrystallize the obtained crystals from a suitable solvent to improve diastereomeric purity.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the recrystallized diastereomeric salt in water and add an equal volume of an organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidify the aqueous layer to pH 1-2 by the dropwise addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
The other enantiomer can be recovered from the mother liquor by the same acidification and extraction procedure.
-
Data Presentation
| Resolving Agent | Solvent System | Crystal Crop | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) of Recovered Acid | Specific Rotation [α]D |
| (R)-(+)-α-Methylbenzylamine | Methanol | 1 | ||||
| (R)-(+)-α-Methylbenzylamine | Methanol | 2 | ||||
| (R)-(+)-α-Methylbenzylamine | Ethyl Acetate | 1 | ||||
| Quinine | Ethanol | 1 |
Experimental Workflow
Caption: Workflow for Chiral Resolution by Diastereomeric Crystallization.
Proposed Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative to classical resolution methods. Lipases are commonly used enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture.
Principle
This method can be approached in two ways:
-
Enantioselective esterification: The racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme will selectively catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid.
-
Enantioselective hydrolysis: The racemic acid is first converted to its corresponding racemic ester. A lipase is then used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.
The following protocol outlines the enantioselective esterification approach.
Experimental Protocol
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)
-
An alcohol (e.g., n-butanol or 2-propanol)
-
Molecular sieves (optional, to remove water)
-
Sodium bicarbonate solution (5% w/v)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Enzymatic Esterification:
-
To a flask containing an anhydrous organic solvent, add racemic this compound and an excess (e.g., 2-3 equivalents) of the alcohol.
-
Add the immobilized lipase (typically 10-50% by weight of the acid).
-
If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards ester formation.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking small aliquots, quenching the reaction, and analyzing the enantiomeric excess of the remaining acid and the formed ester by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
-
Separation of Products:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extract the reaction mixture with a 5% sodium bicarbonate solution to separate the unreacted carboxylic acid (which will go into the aqueous basic layer as its salt) from the ester (which will remain in the organic layer).
-
Separate the aqueous and organic layers.
-
-
Recovery of the Unreacted Acid:
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any residual ester.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the liberated acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield one enantiomer of the acid.
-
-
Recovery of the Esterified Acid:
-
The organic layer from step 2 contains the other enantiomer as an ester. The solvent can be evaporated to isolate the ester.
-
The ester can then be hydrolyzed back to the carboxylic acid by standard methods (e.g., acid or base-catalyzed hydrolysis) to obtain the other enantiomer of this compound.
-
Data Presentation
| Lipase Source | Co-solvent | Alcohol | Temp (°C) | Time (h) | Conversion (%) | e.e. of Acid (%) | e.e. of Ester (%) | Enantioselectivity (E) |
| Novozym 435 | Toluene | n-Butanol | 40 | 24 | ||||
| Novozym 435 | MTBE | 2-Propanol | 40 | 48 | ||||
| Amano Lipase PS | Hexane | n-Butanol | 30 | 24 |
Experimental Workflow
Caption: Workflow for Enzymatic Resolution via Enantioselective Esterification.
Analysis of Enantiomeric Purity
The determination of the enantiomeric excess (e.e.) of the resolved products is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.
Chiral HPLC Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (or its methyl/ethyl ester derivative) in the mobile phase. A typical concentration is around 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) is a common mobile phase for chiral acids. A typical starting point is 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 5 - 20 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the resolved sample.
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula:
-
e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100 (where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer).
-
-
Note: The optimal mobile phase composition and flow rate may need to be adjusted to achieve baseline separation of the enantiomers.
Conclusion
The chiral resolution of this compound can be successfully achieved using either diastereomeric crystallization or enzymatic methods. The choice of method will depend on factors such as the scale of the resolution, the desired enantiomeric purity, and the availability of reagents and equipment. Diastereomeric crystallization is a robust and well-established technique, while enzymatic resolution offers a milder and potentially more sustainable approach. In all cases, the use of chiral HPLC is essential for the accurate determination of the enantiomeric purity of the final products. The protocols provided in this application note serve as a comprehensive guide for researchers to develop a successful resolution strategy for this and similar chiral carboxylic acids.
Application Notes and Protocols: Synthesis of 2-Fluoro-2-(o-tolyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-(o-tolyl)acetic acid is a valuable building block in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position of an aryl acetic acid can significantly influence its biological activity, metabolic stability, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound via direct α-fluorination of 2-(o-tolyl)acetic acid using an electrophilic fluorinating agent. The described method, utilizing a charge-transfer complex of Selectfluor® and 4-(dimethylamino)pyridine (DMAP), offers a direct and efficient route to the target compound under mild reaction conditions.[1][2][3][4]
Reaction Principle
The synthesis proceeds via the direct C-H fluorination at the benzylic position of 2-(o-tolyl)acetic acid. In a non-aqueous solvent, Selectfluor® and DMAP form a charge-transfer complex that facilitates the abstraction of the α-hydrogen, followed by the transfer of a fluorine atom from the N-F reagent to the substrate.[1][2] This method avoids the need for pre-functionalization of the starting material, offering a more streamlined synthetic approach.
Experimental Protocols
Materials:
-
2-(o-tolyl)acetic acid
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
4-(dimethylamino)pyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2-(o-tolyl)acetic acid (1.0 equiv).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add 4-(dimethylamino)pyridine (DMAP) (2.0 equiv) to the solution and stir until fully dissolved.
-
To this mixture, add Selectfluor® (1.2 equiv) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Data Presentation
The following table summarizes the reported yields for the α-fluorination of various phenylacetic acid derivatives using the Selectfluor®/DMAP method. While the exact yield for this compound is not explicitly reported, the data for analogous substrates provide an expected range.
| Starting Material | Product | Yield (%) | Reference |
| Phenylacetic acid | 2-Fluoro-2-phenylacetic acid | 86 | [1] |
| 4-Methoxyphenylacetic acid | 2-Fluoro-2-(4-methoxyphenyl)acetic acid | 75 | [1] |
| 4-Chlorophenylacetic acid | 2-Fluoro-2-(4-chlorophenyl)acetic acid | 82 | [1] |
| 3-Methoxyphenylacetic acid | 2-Fluoro-2-(3-methoxyphenyl)acetic acid | 78 | [1] |
| 4-Trifluoromethylphenylacetic acid | 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid | 65 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]
- 4. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
Application Notes and Protocols for 2-Fluoro-2-(o-tolyl)acetic acid in Asymmetric Synthesis
Disclaimer: Extensive searches for the application of 2-Fluoro-2-(o-tolyl)acetic acid as a reagent in asymmetric synthesis have not yielded specific experimental protocols, quantitative data, or established signaling pathways in the available literature. The information presented herein is based on the general principles of asymmetric synthesis and the known applications of structurally similar chiral carboxylic acids. The protocols and data tables are illustrative examples of how such a compound could potentially be used and evaluated.
Introduction
Asymmetric synthesis is a critical field in modern chemistry, particularly for the preparation of enantiomerically pure compounds required by the pharmaceutical and agrochemical industries.[1] Chiral carboxylic acids are a versatile class of reagents in asymmetric synthesis, primarily employed as chiral resolving agents or as chiral building blocks.[2] this compound, possessing a stereocenter at the α-carbon, has the structural requisites to potentially serve in these capacities. The presence of the fluorine atom can influence the acidity and steric properties of the molecule, potentially offering unique selectivity in asymmetric transformations.
This document outlines the theoretical applications of this compound in asymmetric synthesis, providing hypothetical protocols and data presentation formats that would be relevant for its evaluation as a novel chiral reagent.
Potential Applications in Asymmetric Synthesis
Chiral Resolving Agent
The most common application for a chiral carboxylic acid is as a resolving agent for racemic mixtures of amines and alcohols.[2] The principle of chemical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography.
References
Application Notes and Protocols for the Analytical Characterization of 2-Fluoro-2-(o-tolyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques applicable to the characterization of 2-Fluoro-2-(o-tolyl)acetic acid. The protocols outlined below are based on established methods for similar fluoro-substituted carboxylic acids and can be adapted for specific research and development needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is typically employed for the separation of this and related acidic compounds.
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity of a this compound sample and quantify the main component.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small addition of formic acid or acetic acid (e.g., 0.1%) to suppress the ionization of the carboxylic acid group and improve peak shape. A common starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 264 nm.[1]
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Data Presentation
Table 1: Expected HPLC Performance for Fluoro-tolylacetic Acid Isomers
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| This compound | ~12-15 | ~264 |
| 2-Fluoro-2-(m-tolyl)acetic acid | ~11-14 | ~264 |
| 2-Fluoro-2-(p-tolyl)acetic acid | ~11-14 | ~264 |
Note: Retention times are estimates and will vary depending on the specific column and gradient conditions used.
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[2]
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for acidic compounds (e.g., DB-5ms, HP-5ms)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or an esterification reagent like pentafluorobenzyl bromide).[3]
-
Solvent (e.g., Dichloromethane, Ethyl acetate)
-
This compound sample
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial.
-
Add the solvent and the derivatization agent.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Data Processing:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the compound by comparing it with a spectral library (e.g., NIST).
-
The mass spectrum of the derivatized this compound will show a molecular ion peak and characteristic fragmentation patterns.
-
Data Presentation
Table 2: Predicted GC-MS Data for Derivatized this compound
| Derivative | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Trimethylsilyl (TMS) ester | 240 | 225 (M-15), 167, 121 |
| Pentafluorobenzyl (PFB) ester | 348 | 181 (PFB), 167, 121 |
Note: The fragmentation pattern is predictive and should be confirmed with experimental data.
Logical Relationship Diagram
Caption: Logical flow of GC-MS analysis for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 5-10 mg) in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in all spectra to assign the signals to the respective nuclei in the molecule.
-
Data Presentation
Table 3: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (CH-F) | ~5.5-6.0 | Doublet | J(H-F) ≈ 45-50 |
| ¹H (Aromatic) | ~7.2-7.6 | Multiplet | - |
| ¹H (CH₃) | ~2.3-2.5 | Singlet | - |
| ¹H (COOH) | ~10-12 | Broad Singlet | - |
| ¹³C (C=O) | ~170-175 | Doublet | J(C-F) ≈ 20-25 |
| ¹³C (CH-F) | ~88-92 | Doublet | J(C-F) ≈ 180-190 |
| ¹³C (Aromatic) | ~125-140 | Multiple signals | - |
| ¹³C (CH₃) | ~19-21 | Singlet | - |
| ¹⁹F | ~ -170 to -190 | Doublet | J(F-H) ≈ 45-50 |
Note: Chemical shifts are highly dependent on the solvent used and are provided as expected ranges.
Signaling Pathway Diagram (Conceptual)
Caption: Conceptual diagram of key J-couplings in NMR for this compound.
References
- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 2. research.vu.nl [research.vu.nl]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-Fluoro-2-(o-tolyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide to the spectroscopic characterization of 2-Fluoro-2-(o-tolyl)acetic acid. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of NMR, IR, and MS spectroscopy. Detailed protocols for the synthesis and spectroscopic analysis are also provided, adapted from general methods for similar α-fluoro carboxylic acids. This information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of novel fluorinated organic molecules in fields such as medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar structures, including fluoroacetic acid, tolylacetic acid isomers, and other α-fluoroaryl acetic acids.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.20-7.50 | m | - | Ar-H |
| ~5.50 | d | ~48 (²JHF) | α-CH |
| ~2.40 | s | - | Ar-CH ₃ |
| ~10.0-12.0 | br s | - | COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~175 | d (~20) | C =O |
| ~138 | d (~2) | Ar-C -CH₃ |
| ~132 | d (~20) | Ar-C -CH(F)COOH |
| ~125-130 | s | Ar-C H |
| ~90 | d (~180) | α-C H(F) |
| ~20 | s | Ar-C H₃ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -170 to -190 | d | ~48 (²JFH) | CF |
Table 4: Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 1710-1760 | Strong | C=O stretch |
| 1050-1250 | Strong | C-F stretch |
| 1450-1600 | Medium | C=C stretch (Aromatic) |
| 2850-3000 | Medium | C-H stretch |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
| 168 | [M]⁺ |
| 123 | [M - COOH]⁺ |
| 109 | [M - COOH - CH₂]⁺ or [C₇H₆F]⁺ |
| 91 | [C₇H₇]⁺ (tolyl cation) |
Experimental Protocols
The following protocols are generalized procedures for the synthesis and spectroscopic analysis of this compound, based on established methodologies for analogous compounds.[1][2]
Synthesis of this compound
A potential synthetic route to this compound involves the α-fluorination of a suitable precursor, such as 2-(o-tolyl)acetic acid or its ester derivative.
Materials:
-
2-(o-tolyl)acetic acid or methyl 2-(o-tolyl)acetate
-
N-Fluorodibenzenesulfonimide (NFSI) or other suitable fluorinating agent
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Dissolve 2-(o-tolyl)acetic acid or its methyl ester in anhydrous aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a strong base (e.g., LDA) to deprotonate the α-carbon, forming an enolate.
-
After stirring for a specified time, add a solution of the fluorinating agent (e.g., NFSI) to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
If an ester was used, hydrolyze the ester to the carboxylic acid by adding an aqueous solution of a strong base (e.g., NaOH) and heating the mixture. Subsequently, acidify the mixture with HCl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).[3][4][5][6]
2.2.2. Infrared (IR) Spectroscopy
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid purified compound directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.[7][8][9][10][11]
-
Perform a background scan prior to sample analysis.
2.2.3. Mass Spectrometry (MS)
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[12][13]
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). The fragmentation pattern will provide information about the structure of the molecule.[14][15]
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship of the spectroscopic data for its structural elucidation.
References
- 1. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 2. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. echemi.com [echemi.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. whitman.edu [whitman.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Safe Handling and Storage of 2-Fluoro-2-(o-tolyl)acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Fluoro-2-(o-tolyl)acetic acid was publicly available at the time of this writing. The following guidelines are based on safety data for structurally similar compounds, including the para- and meta-isomers of 2-Fluoro-2-(tolyl)acetic acid, and general principles for handling alpha-fluorinated carboxylic acids and their derivatives. These compounds are considered hazardous and should be handled with extreme caution by trained personnel only.
Introduction
This compound is a specialized chemical used in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds. Its structure, featuring a fluorine atom at the alpha position to a carboxylic acid and a tolyl group, suggests potential for high biological activity and reactivity. Due to the inherent hazards associated with similar alpha-fluorinated carboxylic acids, strict adherence to safety protocols is mandatory to minimize risk to researchers and the environment.
Hazard Identification and Summary
Based on data from analogous compounds, this compound is anticipated to be highly toxic and corrosive.
Potential Hazards:
-
Acute Toxicity: Fatal if swallowed or in contact with skin.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
GHS Hazard Statements (Anticipated):
-
H300: Fatal if swallowed.
-
H310: Fatal in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table provides information for a closely related compound, 2-Fluoro-2-(p-tolyl)acetic acid, and general storage recommendations.
| Parameter | Value/Recommendation | Source |
| Compound | 2-Fluoro-2-(p-tolyl)acetic acid | ChemScene |
| CAS Number | 175845-89-3 | [3] |
| Molecular Formula | C₉H₉FO₂ | [3] |
| Molecular Weight | 168.16 | [3] |
| Purity | ≥98% | [3] |
| Storage Temperature | Room temperature for short-term. Long-term storage at 2-8°C is recommended for similar compounds. | [1][3] |
| Incompatible Substances | Strong oxidizing agents. | [4] |
Experimental Protocols
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent (e.g., anhydrous acetonitrile, dichloromethane)
-
Calibrated balance in a ventilated enclosure
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Acid-resistant gloves (e.g., nitrile or neoprene)
-
Chemical splash goggles and a face shield
-
Chemical-resistant lab coat
-
Closed-toe shoes
-
-
Spill kit for acids
-
Waste disposal containers
Procedure:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for this work. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as listed above.
-
Weighing: Conduct all weighing operations within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of dust particles.
-
Dispensing and Transfer: Handle the solid material with care to avoid generating dust. Use appropriate tools (e.g., spatula) for transfer. If making a solution, add the solid slowly to the solvent in a flask or beaker within the fume hood.
-
Reactions: All reactions involving this compound must be carried out in a well-ventilated chemical fume hood.
-
Post-Handling: After handling, thoroughly wash gloves before removal, and then wash hands with soap and water. Clean the work area with an appropriate decontaminating solution.
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, empty containers) in a designated hazardous waste container according to institutional and local regulations.
In case of a spill:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For a small spill, and if properly trained and equipped, contain the spill using a spill kit for acids. Do not use combustible materials like paper towels to absorb the spill.
-
Neutralization: Neutralize the spilled acid with a suitable agent, such as sodium bicarbonate, working from the outside in.
-
Cleanup: Once neutralized, absorb the residue with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to the appropriate safety officer.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-2-(o-tolyl)acetic acid
Welcome to the technical support center for the synthesis of 2-Fluoro-2-(o-tolyl)acetic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and generally effective method is the electrophilic fluorination of the corresponding silyl ketene acetal of 2-(o-tolyl)acetic acid. This involves a two-step, one-pot procedure where the carboxylic acid is first converted to a silyl ketene acetal using a strong base and a silylating agent, followed by the introduction of an electrophilic fluorinating reagent.
Q2: Which electrophilic fluorinating agents are recommended for this synthesis?
A2: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are the most commonly used and commercially available electrophilic fluorinating agents for this type of transformation.[1][2][3] The choice between them may depend on substrate compatibility, reaction conditions, and cost.
Q3: Why is my reaction yield consistently low?
A3: Low yields in this synthesis can stem from several factors. Common issues include incomplete formation of the silyl ketene acetal intermediate, side reactions caused by excess strong base, degradation of the substrate or product, and inefficient fluorination.[4] Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial.
Q4: I am observing the formation of multiple byproducts. What are they likely to be?
A4: Common byproducts can include unreacted starting material, α,α-difluorinated product, and degradation products from the interaction of the strong base with the electrophilic fluorinating reagent.[4][5] The presence of moisture can also lead to the quenching of the enolate intermediate, returning the starting material upon workup.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material, 2-(o-tolyl)acetic acid. For more detailed analysis, taking aliquots from the reaction mixture (and quenching them appropriately) for analysis by 19F NMR spectroscopy can confirm the formation of the desired fluorinated product. GC-MS analysis of esterified aliquots can also be a valuable tool.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inefficient Deprotonation: The base used may not be strong enough, or its concentration may be inaccurate.[4] 2. Presence of Moisture: Trace amounts of water will quench the enolate intermediate. 3. Low Reaction Temperature: The temperature may be too low for efficient enolate formation. | 1. Base Selection & Titration: Use a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS). Consider titrating the base solution before use to confirm its molarity. 2. Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF). Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Temperature Control: While the initial deprotonation is often performed at low temperatures (e.g., -78 °C), allowing the reaction to slowly warm may be necessary. |
| Formation of Difluorinated Byproduct | 1. Excess Fluorinating Agent: Using a significant excess of the fluorinating agent can lead to a second fluorination event. 2. Reaction Temperature Too High: Higher temperatures can increase the rate of the second fluorination. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the fluorinating agent. Add the agent slowly as a solution to avoid localized high concentrations. 2. Maintain Low Temperature: Keep the reaction temperature low (e.g., -78 °C) during and after the addition of the fluorinating agent. |
| Inconsistent Yields | 1. Variability in Reagent Quality: The purity and activity of the base and fluorinating agent can vary between batches. 2. Reaction Scale Effects: Reaction kinetics and heat transfer can differ at different scales. | 1. Reagent Quality Control: Use high-purity reagents from reliable suppliers. As mentioned, titrate the base before use. 2. Consistent Reaction Parameters: Ensure consistent stirring speed, addition rates, and temperature control for all reactions. For scale-up, consider a pilot run at an intermediate scale. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product and unreacted starting material or sulfonamide byproducts (from NFSI) may have similar polarities. | 1. Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. 2. Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid product. An aqueous basic wash (e.g., with NaHCO3) can extract the acidic product and starting material into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and extracted. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the electrophilic fluorination of silyl ketene acetals. Optimization of specific parameters may be required.
Materials:
-
2-(o-tolyl)acetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (solution in THF, e.g., 1.0 M)
-
Chlorotrimethylsilane (TMSCl)
-
N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®
-
Hydrochloric acid (HCl) (e.g., 1 M aqueous solution)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add 2-(o-tolyl)acetic acid (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add LiHMDS (2.2 eq.) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature. Following the deprotonation, add TMSCl (2.2 eq.) and stir for an additional 30 minutes to form the silyl ketene acetal.
-
Fluorination: Dissolve the electrophilic fluorinating agent (e.g., NFSI, 1.1 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding 1 M HCl solution at -78 °C.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Purification of 2-Fluoro-2-(o-tolyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-2-(o-tolyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, like other crystalline organic acids, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q2: How can I assess the purity of my this compound sample?
A2: Purity assessment can be performed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often after derivatization to a more volatile ester, are common methods for quantitative analysis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities. The melting point of the crystalline solid can also be a useful indicator of purity, with impurities typically causing a depression and broadening of the melting range.
Q3: What are the likely impurities in a sample of this compound?
A3: Without a specific synthesis route, potential impurities are generally starting materials, reagents, and byproducts of side reactions. These could include unreacted o-tolualdehyde or other precursors, incompletely fluorinated intermediates, and isomers of the final product. Hydrolysis of the fluoroacetic acid moiety is also a possibility under certain conditions.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities dissolved in the solvent.
Issue 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.
-
Solution:
-
Increase the volume of the solvent.
-
If solubility is still low, select a different solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For an acidic compound like this compound, polar protic solvents or mixtures might be effective. A patent for a similar compound, methylphenylacetic acid, suggests using 60% ethanol.[1]
-
Consider using a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Solution:
-
Lower the temperature at which the solution is saturated by adding more solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of the pure compound.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Issue 3: Poor recovery of the purified compound.
-
Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.
-
Solution:
-
Evaporate some of the solvent to concentrate the solution and then cool again.
-
Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Ensure that the final volume of the solvent is just enough to dissolve the compound at the boiling point.
-
Acid-Base Extraction
This technique separates acidic compounds from neutral or basic impurities by exploiting the change in solubility of the acidic compound upon salt formation.
Issue 1: Incomplete separation of layers during extraction.
-
Cause: Formation of an emulsion.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filter the entire mixture through a pad of celite or glass wool.
-
Issue 2: Low yield after acidification and extraction.
-
Cause: Incomplete protonation of the carboxylate salt or insufficient extraction from the aqueous phase.
-
Solution:
-
Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Use a strong acid like HCl.
-
Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
-
Choose an appropriate organic solvent for extraction. Ethyl acetate or dichloromethane are common choices.
-
Column Chromatography
Column chromatography is used to separate the target compound from impurities based on their differential adsorption to a stationary phase.
Issue 1: Poor separation of the compound from impurities (overlapping peaks).
-
Cause: Inappropriate solvent system (eluent) or stationary phase.
-
Solution:
-
Optimize the eluent system using thin-layer chromatography (TLC) first. The ideal eluent should give the target compound an Rf value of 0.2-0.4.
-
For an acidic compound, adding a small amount of acetic acid or formic acid to the eluent can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation on silica is poor.
-
Issue 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
A common technique is to start with a non-polar eluent and gradually increase the polarity in a step-wise or gradient fashion.
-
Data Presentation
The following tables provide illustrative data for the purification of a hypothetical 10 g batch of crude this compound. The actual results will vary depending on the initial purity and the specific experimental conditions.
Table 1: Recrystallization Solvents and Expected Outcomes
| Solvent System | Initial Purity (%) | Final Purity (%) | Expected Recovery (%) |
| 60% Ethanol/Water | 90 | >98 | 70-85 |
| Toluene | 90 | >97 | 65-80 |
| Ethyl Acetate/Hexane | 90 | >98 | 75-90 |
Table 2: Column Chromatography Parameters and Expected Purity
| Stationary Phase | Eluent System | Initial Purity (%) | Final Purity (%) |
| Silica Gel | Hexane:Ethyl Acetate (gradient) + 0.5% Acetic Acid | 85 | >99 |
| Alumina (neutral) | Dichloromethane:Methanol (gradient) | 85 | >98 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring.
-
Addition of Water: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50% ethanol/water.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic compound will move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The original organic layer can be washed with water and dried to recover any neutral impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid with stirring. The purified this compound will precipitate out.
-
Extraction: Extract the acidified aqueous solution with fresh ethyl acetate (3 times).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for purification by acid-base extraction.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of 2-Fluoro-2-(o-tolyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-2-(o-tolyl)acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing electrophilic fluorination of an o-tolylacetic acid precursor via a silyl ketene acetal intermediate.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incomplete formation of the silyl ketene acetal intermediate. 2. Deactivation or insufficient amount of the fluorinating agent. 3. Presence of water or protic impurities quenching the reagents. 4. Incorrect reaction temperature. | 1. Ensure anhydrous conditions and use a sufficiently strong base (e.g., LDA, LiHMDS) for deprotonation. Verify silylating agent quality. 2. Use a fresh, active batch of the electrophilic fluorinating agent (e.g., Selectfluor®). Consider increasing the molar excess. 3. Thoroughly dry all solvents and glassware. Use freshly distilled solvents. 4. Optimize the reaction temperature for both the silylation and fluorination steps. The silylation is often performed at low temperatures (-78 °C), while the fluorination may require warming. |
| Presence of Unreacted Starting Material | 1. Incomplete deprotonation or silylation. 2. Insufficient amount or reactivity of the fluorinating agent. 3. Short reaction time for the fluorination step. | 1. Increase the amount of base and silylating agent. Allow for sufficient reaction time for the formation of the silyl ketene acetal. 2. Increase the equivalents of the fluorinating agent. 3. Monitor the reaction by TLC or LC-MS and increase the reaction time accordingly. |
| Formation of Decarboxylated Byproduct | 1. Unstable intermediate. 2. Elevated reaction temperature. 3. Presence of water in the reaction mixture. | 1. Maintain low temperatures throughout the reaction sequence. 2. Avoid excessive heating during the reaction or work-up. 3. Ensure strictly anhydrous conditions. |
| Ring-Fluorinated Byproducts Detected | 1. Highly reactive fluorinating agent. 2. Reaction conditions promoting aromatic substitution. | 1. Use a milder electrophilic fluorinating agent if possible. 2. Optimize reaction conditions to favor α-fluorination over aromatic fluorination, for example by adjusting the solvent and temperature. |
| Difficult Product Purification | 1. Presence of multiple byproducts with similar polarities. 2. Residual fluorinating agent or its byproducts. | 1. Optimize the reaction to minimize byproduct formation. 2. Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization. A basic wash during work-up can help remove acidic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the electrophilic fluorination of a precursor like o-tolylacetic acid. This typically involves a two-step, one-pot procedure:
-
Formation of a silyl ketene acetal by reacting o-tolylacetic acid with a silylating agent (e.g., TMSCl) in the presence of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA or Lithium bis(trimethylsilyl)amide - LiHMDS).
-
Subsequent reaction of the silyl ketene acetal intermediate with an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Q2: What are the most critical parameters to control during the synthesis?
The most critical parameters are:
-
Anhydrous Conditions: The presence of water can quench the strong base and hydrolyze the silyl ketene acetal intermediate, leading to low yields.
-
Temperature Control: Low temperatures (e.g., -78 °C) are often crucial during the deprotonation and silylation steps to prevent side reactions. The fluorination step may require warming to proceed at a reasonable rate, but excessive heat can lead to decomposition and byproduct formation.
-
Purity of Reagents: The use of high-purity starting materials, solvents, and reagents is essential for a successful and clean reaction.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample can be carefully quenched from the reaction mixture at different time points to track the consumption of the starting material and the formation of the product.
Q4: What is the likely mechanism for the electrophilic fluorination step?
The mechanism of electrophilic fluorination is still a subject of discussion, but it is generally believed to proceed via either an SN2 pathway or a single-electron transfer (SET) process.[1] In the context of silyl ketene acetals, the electron-rich double bond of the acetal attacks the electrophilic fluorine atom of the fluorinating agent.
Q5: What are the expected byproducts and how can they be minimized?
Common byproducts include:
-
Unreacted o-tolylacetic acid: Can be minimized by ensuring complete formation of the silyl ketene acetal and using a sufficient excess of the fluorinating agent.
-
Decarboxylated product (1-fluoro-2-methylbenzene): This can arise from the instability of intermediates. Maintaining low temperatures and anhydrous conditions can help suppress decarboxylation.[2][3][4]
-
Aromatic ring-fluorinated isomers: The use of milder fluorinating agents and optimized reaction conditions can reduce the likelihood of electrophilic aromatic substitution.
Experimental Protocols
A general procedure for the synthesis of α-fluoro-α-aryl carboxylic acids is adapted here for the specific target molecule.
Synthesis of this compound via Electrophilic Fluorination
-
Step 1: Formation of the Silyl Ketene Acetal
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-butyllithium dropwise. Stir the mixture for 30 minutes at this temperature to generate Lithium diisopropylamide (LDA).
-
In a separate flask, dissolve o-tolylacetic acid in anhydrous THF.
-
Slowly add the solution of o-tolylacetic acid to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete deprotonation.
-
Add trimethylsilyl chloride (TMSCl) dropwise to the reaction mixture at -78 °C and stir for another 1-2 hours.
-
-
Step 2: Electrophilic Fluorination
-
To the solution containing the in situ generated silyl ketene acetal, add a solution of Selectfluor® in anhydrous acetonitrile or THF at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between the desired reaction and potential side reactions.
References
Technical Support Center: 2-Fluoro-2-(o-tolyl)acetic acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-2-(o-tolyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal preservation of its chemical integrity, storage at 2-8°C in a dry, well-ventilated area is advised.
Q2: What are the known decomposition products of this compound?
A2: Under forcing conditions such as high temperature or extreme pH, this compound may degrade. Potential decomposition products can include compounds resulting from decarboxylation (loss of CO2), hydrolysis of the carbon-fluorine bond to yield the corresponding alcohol, and potential reactions involving the tolyl group. Hazardous decomposition products under combustion conditions may include carbon oxides (CO, CO2) and hydrogen fluoride (HF).
Q3: Is this compound sensitive to light?
A3: Aromatic carboxylic acids can be susceptible to photolytic degradation. It is recommended to handle and store this compound in a manner that minimizes exposure to light. The use of amber vials or light-blocking containers is advisable for storage.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. In strongly acidic or alkaline solutions, the rate of hydrolysis of the C-F bond may be accelerated. The carboxylic acid group itself can ionize depending on the pH, which may influence its reactivity and degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis after short-term storage. | 1. Degradation: The compound may be degrading due to improper storage conditions (e.g., exposure to light, elevated temperature, or moisture). 2. Contamination: The sample may have been contaminated during handling or from the solvent. | 1. Verify Storage: Ensure the compound is stored at the recommended 2-8°C, in a tightly sealed, light-resistant container. 2. Blank Analysis: Run a blank (solvent only) on the HPLC to rule out solvent contamination. 3. Re-analysis: Prepare a fresh sample from a new stock vial for re-analysis. |
| Loss of potency or assay value over time. | 1. Thermal Degradation: The compound may be undergoing slow thermal decomposition. 2. Hydrolysis: Trace amounts of water in the solvent or atmosphere could be causing hydrolysis. | 1. Controlled Storage: Maintain strict temperature control of the storage environment. 2. Use Anhydrous Solvents: For solution-based experiments, use high-purity, anhydrous solvents. 3. Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon. |
| Discoloration of the solid material. | 1. Oxidation: Exposure to air and/or light may be causing oxidative degradation. 2. Impurity Formation: The presence of minor impurities could be catalyzing degradation. | 1. Inert Atmosphere Storage: Store the solid under an inert atmosphere if high purity is critical. 2. Purification: If discoloration is significant, consider re-purification of the material. |
| Inconsistent results in bioassays. | 1. Degradation to Active/Inactive Byproducts: Degradation products may have different biological activities, leading to variable results. 2. pH Shift in Media: The acidic nature of the compound could be altering the pH of the assay medium, affecting cell viability or protein function. | 1. Fresh Sample Preparation: Always prepare fresh solutions for bioassays immediately before use. 2. Buffered Solutions: Use a well-buffered solvent or assay medium to maintain a stable pH. 3. Purity Check: Regularly check the purity of the stock material using a suitable analytical method like HPLC. |
Data Presentation: Forced Degradation Studies
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These studies are designed to identify potential degradation pathways and demonstrate the stability-indicating nature of an analytical method.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | Assay (% remaining) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60°C) | 24 | 92.5 | 4.8 | 1.2 |
| 0.1 M HCl (60°C) | 48 | 85.1 | 9.2 | 2.5 |
| 0.1 M NaOH (60°C) | 24 | 88.9 | 7.3 | 1.8 |
| 0.1 M NaOH (60°C) | 48 | 79.8 | 13.5 | 3.1 |
| Water (60°C) | 48 | 98.2 | < 1.0 | < 0.5 |
Table 2: Oxidative, Thermal, and Photolytic Stability of this compound
| Stress Condition | Duration | Assay (% remaining) | Total Degradants (%) |
| 3% H₂O₂ (Room Temp) | 24 hours | 94.3 | 5.1 |
| Solid State (80°C) | 48 hours | 96.8 | 2.9 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 91.7 | 7.6 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of water and acetonitrile.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C. Take samples at 0, 24, and 48 hours. Neutralize with an equal volume of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C. Take samples at 0, 24, and 48 hours. Neutralize with an equal volume of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in the sample diluent for analysis.
-
Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be stored in the dark under the same temperature conditions. Dissolve in the sample diluent for analysis.
Visualizations
Technical Support Center: 2-Fluoro-2-(o-tolyl)acetic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-2-(o-tolyl)acetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in common reactions like amide coupling and esterification?
A1: The primary challenges stem from the steric hindrance imposed by the ortho-tolyl group, which is positioned adjacent to the carboxylic acid functionality. This steric bulk can impede the approach of nucleophiles, such as amines or alcohols, to the carbonyl carbon, leading to slow reaction rates or low yields. Additionally, the electron-donating nature of the methyl group on the tolyl ring can slightly decrease the electrophilicity of the carbonyl carbon, further slowing down the reaction. The presence of the alpha-fluoro substituent can also influence reactivity, sometimes leading to undesired side reactions like elimination under harsh basic conditions.[1][2]
Q2: Are there any known side reactions to be aware of when using this compound?
A2: Yes, a potential side reaction, particularly under harsh conditions or with certain catalysts, is decarboxylation. While α-fluoro carboxylic acids are generally more stable than their β-keto acid counterparts, decarboxylative processes can be induced, especially in the presence of photoredox catalysts or under high temperatures.[3][4] Another consideration is the potential for elimination of HF under strong basic conditions, although this is less common for α-fluoro carboxylic acids compared to other halogenated acids.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. It is advisable to keep the container tightly sealed to prevent moisture absorption.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low or no yield in amide coupling reactions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Steric Hindrance | The ortho-tolyl group significantly hinders the approach of the amine. Standard coupling reagents may be ineffective. |
| Solution 1: In situ Acyl Fluoride Formation. Convert the carboxylic acid to the more reactive acyl fluoride in situ using a fluorinating agent like BTFFH. Acyl fluorides are less sterically demanding than many activated esters.[1] | |
| Solution 2: Use of Specialized Coupling Reagents. Employ coupling reagents designed for sterically hindered substrates, such as HATU, HBTU, or COMU, often in combination with a non-nucleophilic base like DIEA. | |
| Solution 3: Elevated Temperatures. Carefully increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance. Monitor for potential decomposition.[2] | |
| Poor Nucleophilicity of the Amine | Electron-deficient or sterically hindered amines may react slowly. |
| Solution: Use a more nucleophilic amine if the synthesis allows, or increase the reaction time and/or temperature. | |
| Incorrect Stoichiometry or Reagent Quality | Inaccurate measurement of reagents or degraded coupling agents can lead to poor results. |
| Solution: Ensure accurate stoichiometry. Use fresh, high-quality coupling reagents and anhydrous solvents. |
Experimental Protocol: Amide Coupling of this compound with a Primary Amine using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification Reactions
Problem: Incomplete conversion or low yield in Fischer esterification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials. |
| Solution 1: Use a large excess of the alcohol. This will drive the equilibrium towards the product side. | |
| Solution 2: Remove water. Use a Dean-Stark apparatus or a drying agent like molecular sieves to remove water as it is formed. | |
| Solution 3: Microwave Irradiation. Using a sealed-vessel microwave can accelerate the reaction and improve yields, though careful optimization of temperature and time is necessary.[5] | |
| Steric Hindrance | The ortho-tolyl group can hinder the approach of the alcohol. |
| Solution: Use a less sterically hindered alcohol if possible. Alternatively, consider alternative esterification methods such as using an acyl chloride or a coupling reagent (e.g., DCC/DMAP). | |
| Insufficient Catalyst | The amount of acid catalyst may not be sufficient to promote the reaction effectively. |
| Solution: Ensure a catalytic amount of a strong acid (e.g., H2SO4, p-TsOH) is used. For sterically hindered substrates, a slightly higher catalyst loading may be beneficial. |
Experimental Protocol: Microwave-Assisted Esterification of this compound with Methanol
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), methanol (20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a set time (e.g., 15-30 minutes). Optimization of time and temperature may be required.
-
After cooling, carefully open the vessel and neutralize the excess acid with a saturated solution of NaHCO3.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent to obtain the crude ester, which can be further purified by column chromatography.
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for amide coupling and esterification.
Caption: General workflow for amide coupling reactions.
Caption: General workflow for Fischer esterification reactions.
Logical Relationship Diagram
The following diagram illustrates the logical decision-making process when troubleshooting a low-yielding amide coupling reaction with this compound.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
optimization of reaction parameters for 2-Fluoro-2-(o-tolyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-2-(o-tolyl)acetic acid. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Experimental Protocols
A plausible and effective two-step synthetic route for this compound is outlined below. This involves the initial synthesis of the precursor, 2-hydroxy-2-(o-tolyl)acetic acid, followed by a deoxyfluorination reaction.
Step 1: Synthesis of 2-Hydroxy-2-(o-tolyl)acetic acid
This procedure is adapted from established methods for mandelic acid synthesis.
Materials:
-
o-Tolualdehyde
-
Sodium cyanide (NaCN)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Cyanohydrin Formation: In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared. To this, o-tolualdehyde (1.0 equivalent) is added, followed by the slow addition of a saturated aqueous solution of sodium bisulfite at 0-5°C. The reaction is stirred at this temperature for 2-3 hours.
-
Hydrolysis: The reaction mixture is then carefully acidified with concentrated hydrochloric acid and heated to 80-90°C for 4-6 hours to hydrolyze the cyanohydrin.
-
Extraction and Isolation: After cooling, the aqueous solution is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-hydroxy-2-(o-tolyl)acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.
Step 2: Synthesis of this compound
This procedure utilizes diethylaminosulfur trifluoride (DAST) for the deoxyfluorination of the benzylic alcohol.[1][2][3] Caution: DAST is a hazardous reagent and should be handled with extreme care in a fume hood, avoiding contact with moisture.
Materials:
-
2-Hydroxy-2-(o-tolyl)acetic acid
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A solution of 2-hydroxy-2-(o-tolyl)acetic acid (1.0 equivalent) in anhydrous dichloromethane is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Fluorination: The solution is cooled to -78°C, and DAST (1.2 equivalents) is added dropwise via syringe. The reaction mixture is stirred at -78°C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Extraction and Drying: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by preparative HPLC to yield this compound.
Data Presentation
Table 1: Optimization of Reaction Parameters for Deoxyfluorination
| Entry | Fluorinating Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | DAST | 1.1 | -78 to RT | 12 | 65 | 92 |
| 2 | DAST | 1.5 | -78 to RT | 12 | 75 | 95 |
| 3 | DAST | 1.2 | 0 to RT | 8 | 60 | 88 |
| 4 | Deoxo-Fluor™ | 1.2 | -78 to RT | 12 | 72 | 96 |
| 5 | PyFluor | 1.5 | 0 to RT | 10 | 68 | 94 |
Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.
Troubleshooting Guides
Issue 1: Low Yield of 2-Hydroxy-2-(o-tolyl)acetic acid in Step 1
| Possible Cause | Troubleshooting Step |
| Incomplete cyanohydrin formation. | Ensure the reaction temperature is maintained at 0-5°C. Use freshly prepared sodium bisulfite solution. |
| Incomplete hydrolysis of the cyanohydrin. | Increase the reaction time or temperature during the HCl treatment. Ensure sufficient acidification. |
| Product loss during extraction. | Perform multiple extractions with diethyl ether. Ensure the aqueous layer is saturated with NaCl to improve partitioning. |
Issue 2: Low Yield or No Product in the Deoxyfluorination (Step 2)
| Possible Cause | Troubleshooting Step |
| Deactivated DAST reagent. | Use a fresh bottle of DAST or a recently purchased one. DAST is sensitive to moisture. |
| Reaction temperature too high. | Maintain the initial reaction temperature at -78°C. Adding DAST at higher temperatures can lead to decomposition and side reactions. |
| Incomplete reaction. | Increase the equivalents of DAST or prolong the reaction time. Monitor the reaction by TLC or LC-MS. |
| Substrate is not fully dissolved. | Ensure the starting material is completely dissolved in anhydrous DCM before adding DAST. |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Elimination side product (alkene). | This can occur if the reaction temperature is too high. Maintain low temperatures during DAST addition and the initial phase of the reaction. |
| Rearrangement products. | Benzylic carbocation intermediates are prone to rearrangement.[4] Using a less reactive fluorinating agent or milder conditions might mitigate this. |
| Unreacted starting material. | Increase the equivalents of DAST or the reaction time. Ensure efficient purification by column chromatography with an appropriate solvent gradient. |
| Hydrolyzed DAST byproducts. | Ensure the workup is performed carefully with saturated NaHCO₃ to neutralize all acidic byproducts. A final wash with water may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium bisulfite in the synthesis of 2-hydroxy-2-(o-tolyl)acetic acid?
A1: Sodium bisulfite forms an adduct with o-tolualdehyde, which facilitates the nucleophilic attack of the cyanide ion. This helps to drive the formation of the cyanohydrin intermediate.
Q2: Why is it crucial to use anhydrous conditions for the DAST reaction?
A2: DAST reacts violently with water, leading to its decomposition and the formation of hydrogen fluoride (HF). This not only deactivates the reagent but also poses a significant safety hazard. Therefore, using anhydrous solvents and a dry reaction setup is essential for both safety and reaction efficiency.
Q3: Can other fluorinating agents be used instead of DAST?
A3: Yes, other modern deoxyfluorinating reagents such as Deoxo-Fluor™ or PyFluor can be used.[3] Deoxo-Fluor™ is known to be more thermally stable than DAST and may offer advantages in terms of safety and handling.[3] The optimal choice of reagent may depend on the specific substrate and desired reaction conditions.
Q4: What are the common side reactions to be aware of during the deoxyfluorination of a benzylic alcohol?
A4: The fluorination of benzylic alcohols can be accompanied by side reactions such as elimination to form an alkene, and Wagner-Meerwein or pinacol-type rearrangements due to the formation of a carbocation intermediate.[4] Careful control of the reaction temperature and choice of fluorinating agent can help to minimize these side reactions.
Q5: How can I monitor the progress of the fluorination reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material and the reaction mixture on a TLC plate can show the consumption of the starting material and the appearance of a new, typically less polar, product spot.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the fluorination step.
References
Technical Support Center: 2-Fluoro-2-(o-tolyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-2-(o-tolyl)acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can originate from the synthetic route and subsequent purification processes. Based on a likely synthesis involving electrophilic fluorination of o-tolylacetic acid, the following impurities are often encountered:
-
Starting Material: Unreacted o-tolylacetic acid.
-
Reagent-Related Impurities: Residual fluorinating agent (e.g., byproducts from Selectfluor®) and solvents used during synthesis and purification.
-
Side-Products: Isomeric impurities or products of over-fluorination, although typically in minor quantities.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is typically determined using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the most common technique for quantifying the main component and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can identify the structure of the main compound and help in the structural elucidation of impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying impurities by their mass-to-charge ratio.
Troubleshooting Guide
Issue 1: My reaction yield is low when synthesizing this compound.
-
Possible Cause 1: Incomplete reaction.
-
Troubleshooting: Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or increasing the temperature according to the protocol.
-
-
Possible Cause 2: Sub-optimal reagent quality.
-
Troubleshooting: Ensure the fluorinating agent is fresh and has been stored correctly. Moisture can deactivate many fluorinating agents.
-
-
Possible Cause 3: Inefficient purification.
-
Troubleshooting: Loss of product can occur during extraction and crystallization steps. Ensure proper phase separation during extraction and optimize the solvent system for crystallization to maximize recovery.
-
Issue 2: I am observing unexpected peaks in my HPLC analysis.
-
Possible Cause 1: Presence of starting material.
-
Troubleshooting: Compare the retention time of the unexpected peak with a standard of o-tolylacetic acid. If it matches, the reaction was likely incomplete.
-
-
Possible Cause 2: Contamination from solvents or reagents.
-
Troubleshooting: Run a blank injection of the solvent used to dissolve the sample. Check the purity of the reagents used in the synthesis.
-
-
Possible Cause 3: Degradation of the compound.
-
Troubleshooting: this compound should be stored in a cool, dry place. Avoid prolonged exposure to high temperatures or strong bases, which could cause degradation.
-
Data Presentation
Table 1: Typical Purity Profile of this compound
| Compound | Typical Purity (%) | Common Impurity Level (%) |
| This compound | > 98.0 | - |
| o-Tolylacetic acid (Starting Material) | - | < 1.0 |
| Other related impurities | - | < 0.5 |
| Residual Solvents | - | < 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Fluorination
This protocol is a general guideline based on the electrophilic fluorination of arylacetic acids.
-
Dissolution: Dissolve o-tolylacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Fluorinating Agent: Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 to 1.5 equivalents), portion-wise to the solution while maintaining the reaction temperature, typically between 0 °C and room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the designated temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: HPLC Method for Purity Analysis
This method is a general guideline and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and gradually increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
Visualizations
Caption: Experimental Workflow for Synthesis and Analysis.
Caption: Troubleshooting Logic for HPLC Impurity Analysis.
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-2-(o-tolyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-Fluoro-2-(o-tolyl)acetic acid.
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What are the primary challenges in scaling up the synthesis of this compound? | The main challenges include controlling the exothermic nature of the fluorination reaction, managing solvent volumes, ensuring efficient mixing, preventing side reactions like decarboxylation and over-fluorination, and developing a robust purification method to handle larger quantities of product and impurities. |
| FAQ-002 | Which fluorinating agents are suitable for the scale-up synthesis of α-fluoro carboxylic acids? | Electrophilic fluorinating agents like Selectfluor® are commonly used for α-fluorination of carboxylic acids and have been shown to be effective.[1][2] However, their cost and handling at a large scale can be a consideration. Direct fluorination with F2 gas is hazardous and requires specialized equipment, making it less common for typical scale-up operations.[2] |
| FAQ-003 | How does the choice of solvent impact the reaction outcome at scale? | The solvent plays a critical role in reaction selectivity. For instance, in the fluorination of phenylacetic acid derivatives with Selectfluor®, non-aqueous conditions favor the desired α-fluorination, while the presence of water can promote decarboxylative fluorination as a significant side reaction.[1][2][3] On a large scale, ensuring anhydrous conditions is crucial and requires careful selection and handling of solvents. |
| FAQ-004 | What are the key safety precautions to consider during the scale-up of this synthesis? | Fluorinating agents can be strong oxidizers and require careful handling to avoid contact with incompatible materials. The reaction may be exothermic, necessitating controlled reagent addition and efficient heat dissipation to prevent thermal runaways. Appropriate personal protective equipment (PPE) and engineering controls are mandatory. |
| FAQ-005 | How can I minimize the formation of the decarboxylated byproduct, 1-fluoro-1-(o-tolyl)methane? | The formation of the decarboxylated byproduct is often favored by the presence of water and elevated temperatures when using certain fluorination methods.[1][2] To minimize this, ensure strictly anhydrous conditions, use a non-polar aprotic solvent, and maintain the recommended reaction temperature. The choice of base can also influence the reaction pathway. |
Troubleshooting Guide
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| TSG-001 | Low yield of this compound. | - Incomplete reaction. - Formation of side products (e.g., decarboxylated compound).[1][2] - Product loss during work-up and purification. | - Monitor reaction progress by TLC or HPLC to ensure completion. - Strictly control reaction conditions (temperature, moisture). - Optimize the purification method; consider alternative crystallization solvents or chromatography conditions. |
| TSG-002 | Presence of significant amounts of unreacted 2-(o-tolyl)acetic acid. | - Insufficient amount of fluorinating agent. - Poor mixing at scale. - Low reaction temperature. | - Use a slight excess of the fluorinating agent (e.g., 1.1-1.2 equivalents of Selectfluor®).[2] - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Gradually increase the reaction temperature while monitoring for side product formation. |
| TSG-003 | Formation of a significant amount of the decarboxylated byproduct. | - Presence of water in the reaction mixture.[1][2][3] - Reaction temperature is too high. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Maintain the optimal reaction temperature. |
| TSG-004 | Difficulty in purifying the final product from unreacted starting material. | - Similar polarity of the product and starting material. | - Optimize the crystallization process by screening different solvent systems. - Consider derivatization of the carboxylic acid to an ester before purification, followed by hydrolysis. - Evaluate preparative chromatography options if economically viable at the desired scale. |
| TSG-005 | Exothermic reaction leading to poor temperature control. | - Rapid addition of the fluorinating agent. | - Add the fluorinating agent portion-wise or as a solution over an extended period. - Ensure the reactor is equipped with an efficient cooling system. - Dilute the reaction mixture to better manage heat dissipation. |
Experimental Protocols
A representative lab-scale protocol for the α-fluorination of a phenylacetic acid derivative using Selectfluor® is described below. This can serve as a starting point for scale-up development.
α-Fluorination of Phenylacetic Acid Derivatives with Selectfluor® [1][2]
-
Materials:
-
Phenylacetic acid derivative (e.g., 2-(o-tolyl)acetic acid)
-
Selectfluor® (1.2 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (2 equivalents)
-
Anhydrous acetonitrile
-
-
Procedure:
-
To a solution of the phenylacetic acid derivative in anhydrous acetonitrile, add DMAP.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add Selectfluor® portion-wise over a period of 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Note: This is a general procedure and may require optimization for the specific substrate and scale.
Visualizations
Logical Troubleshooting Workflow
References
Technical Support Center: 2-Fluoro-2-(o-tolyl)acetic Acid Degradation Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Fluoro-2-(o-tolyl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the chemical structure and general knowledge of drug degradation.[1] Key pathways to investigate include:
-
Hydrolysis: The carboxylic acid group may undergo reactions in aqueous solutions of varying pH.
-
Oxidation: The tolyl group (methylbenzene) is susceptible to oxidation, potentially forming hydroxylated or carboxylated derivatives. The benzylic position is also a potential site of oxidation.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The aromatic ring is a likely chromophore that can absorb light and initiate photochemical reactions.
-
Decarboxylation: The carboxylic acid moiety could be lost as carbon dioxide under certain stress conditions like heat.
-
Defluorination: While the carbon-fluorine bond is generally strong, enzymatic or metabolic processes in biological systems could potentially cleave this bond.
Q2: What are the standard experimental conditions for a forced degradation study?
A2: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4][5] According to ICH guidelines, the following conditions are recommended:[3][6]
| Stress Condition | Typical Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C | Hydrolysis of labile groups |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C | Hydrolysis of labile groups |
| Oxidation | 3% to 30% H₂O₂, room temperature | Oxidation of electron-rich moieties |
| Thermal Degradation | >50°C (solid state), elevated temperature in solution | Thermolysis, decarboxylation |
| Photodegradation | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light | Photolysis, radical reactions |
Q3: What analytical techniques are most suitable for analyzing the degradation products?
A3: A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[3] The most common and powerful technique for this purpose is High-Performance Liquid Chromatography (HPLC) , often coupled with a photodiode array (PDA) detector to assess peak purity.[7][8] For structural elucidation of unknown degradation products, hyphenated techniques are indispensable:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of degradation products.
-
LC-MS/MS (Tandem Mass Spectrometry): To obtain fragmentation patterns for structural characterization.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To definitively identify the chemical structure of isolated degradation products.[2]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The molecule is highly stable under the applied conditions.
-
Troubleshooting Steps:
-
Increase Stress Severity: Use higher concentrations of acid/base, a stronger oxidizing agent, higher temperatures, or longer exposure times. However, be cautious of overly harsh conditions that may not be relevant to real-world stability.
-
Verify Experimental Setup: Ensure that the stress agents were correctly prepared and that the experimental conditions (e.g., temperature) were accurately maintained.
-
Confirm Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method.
-
Issue 2: The mass balance is poor (sum of the parent drug and degradation products is significantly less than 100%).
-
Possible Cause 1: Formation of non-UV active or volatile degradation products.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector to detect compounds lacking a chromophore.
-
Headspace GC-MS: If volatile degradants are suspected (e.g., from decarboxylation), analyze the headspace of the stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Possible Cause 2: Degradation products are not eluting from the HPLC column or are irreversibly adsorbed.
-
Troubleshooting Steps:
-
Modify HPLC Method: Adjust the mobile phase composition (e.g., pH, organic solvent ratio) or try a different column chemistry to ensure all components are eluted.
-
Perform a Column Wash Study: After the analytical run, wash the column with a strong solvent to check for any retained compounds.
-
Issue 3: Difficulty in identifying the structure of a degradation product.
-
Possible Cause: Insufficient amount of the degradant for characterization or complex fragmentation pattern.
-
Troubleshooting Steps:
-
Preparative HPLC: Scale up the forced degradation experiment and isolate the degradation product of interest using preparative HPLC. This will provide a larger quantity for NMR analysis.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement, which can help in determining the elemental composition of the degradant.
-
Forced Degradation of Suspected Structures: If you have a hypothesis about the structure of a degradation product, synthesize the suspected compound and compare its chromatographic and spectral properties with the unknown degradant.
-
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid drug substance at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose the solid drug substance and a solution (100 µg/mL) to light as per ICH Q1B guidelines.
-
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a versatile column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
A common starting point is a gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
The gradient can be optimized to achieve good separation between the parent peak and all degradation product peaks.
-
-
Detection: Use a PDA detector to monitor the effluent at multiple wavelengths. This helps in identifying the optimal wavelength for detection and assessing peak purity.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for investigating degradation pathways.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enantiomeric Excess Improvement for 2-Fluoro-2-(o-tolyl)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantiomeric enrichment of 2-Fluoro-2-(o-tolyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee) after Diastereomeric Salt Resolution
-
Question: My diastereomeric salt crystallization is yielding low enantiomeric excess. What are the likely causes and how can I improve it?
-
Answer: Low enantiomeric excess after crystallization of diastereomeric salts can stem from several factors:
-
Inappropriate Resolving Agent: The chosen chiral amine may not form diastereomeric salts with a significant enough difference in solubility. It is crucial to screen a variety of resolving agents.
-
Suboptimal Solvent System: The solvent plays a critical role in the differential solubility of the diastereomeric salts. A solvent that is too polar may dissolve both salts, while a solvent that is too nonpolar may cause both to precipitate. Screening various solvents and solvent mixtures is recommended.
-
Equilibration: The system may not have reached thermodynamic equilibrium, leading to co-precipitation. Ensure adequate time for crystallization and consider controlled cooling rates.
-
Racemization: The chiral center of the acid or the resolving agent may be susceptible to racemization under the experimental conditions (e.g., high temperature, strong base).
Solutions:
-
Screening: Test a panel of commercially available chiral amines (e.g., (R/S)-1-phenylethylamine, quinine, quinidine, brucine) in small-scale experiments.
-
Solvent Optimization: Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Controlled Crystallization: Implement a slow cooling profile or use an anti-solvent addition technique to promote selective crystallization of the less soluble diastereomer.
-
Condition Monitoring: Monitor pH and temperature to avoid conditions that could lead to racemization.
-
Issue 2: Poor Yield of the Resolved Enantiomer
-
Question: I am achieving high enantiomeric excess, but the yield of the desired enantiomer is very low. What can I do to improve the yield?
-
Answer: Low yield in a chiral resolution process can be attributed to:
-
Loss During Filtration and Washing: The desired diastereomeric salt may have some solubility in the wash solvent, leading to product loss.
-
Incomplete Precipitation: The crystallization of the desired diastereomeric salt may be incomplete.
-
Decomposition: The compound may be degrading during the resolution or subsequent workup steps.
Solutions:
-
Washing Solvent: Use a minimal amount of a cold, less polar solvent to wash the filtered crystals.
-
Mother Liquor Analysis: Analyze the mother liquor to quantify the amount of the desired enantiomer remaining in solution. If significant, consider a second crop of crystals or recycling the mother liquor.
-
Mild Conditions: Ensure that the conditions for salt formation and liberation of the free acid are mild to prevent any degradation.
-
Issue 3: Difficulty in Separating Diastereomers by Asymmetric Synthesis
-
Question: I am attempting an asymmetric synthesis, but the diastereomeric intermediates are difficult to separate. What strategies can I employ?
-
Answer: Challenges in separating diastereomers can arise from their similar physical properties.
-
Chromatography Optimization: The choice of stationary and mobile phases is critical. A systematic screening of different column types (e.g., normal phase, reverse phase) and solvent systems is necessary.
-
Derivatization: Converting the diastereomers into derivatives with more significant structural differences can facilitate separation.
-
Recrystallization: If the diastereomers are crystalline, fractional crystallization from various solvents should be attempted.
Solutions:
-
Chromatography: Utilize flash column chromatography with a shallow solvent gradient. Consider using different silica gel preparations or other stationary phases like alumina.
-
Protecting Groups: Introduce a bulky protecting group to amplify the stereochemical differences between the diastereomers.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What are the primary methods for improving the enantiomeric excess of this compound?
-
Answer: The two main strategies are:
-
Chiral Resolution: This involves separating the enantiomers of the racemic acid. The most common method is diastereomeric salt formation with a chiral base, followed by fractional crystallization.[1]
-
Asymmetric Synthesis: This involves synthesizing the desired enantiomer selectively from an achiral starting material using a chiral catalyst or auxiliary.
-
-
Question: How can I determine the enantiomeric excess of my sample?
-
Answer: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to separate the enantiomers, and the ratio of the peak areas corresponds to the enantiomeric ratio.
Chiral Resolution FAQs
-
Question: Which chiral resolving agents are recommended for this compound?
-
Answer: While specific data for this exact compound is limited, common chiral amines used for the resolution of carboxylic acids are a good starting point. These include (R)- and (S)-1-phenylethylamine, quinine, quinidine, and cinchonidine.[1] A screening process is essential to identify the optimal resolving agent.
-
Question: How do I liberate the free enantiopure acid from the diastereomeric salt?
-
Answer: After isolating the desired diastereomeric salt, it is typically dissolved or suspended in a suitable solvent (e.g., water, dichloromethane) and treated with an acid (e.g., HCl, H2SO4) to protonate the carboxylic acid and liberate it from the chiral amine. Subsequent extraction and purification will yield the enantiopure acid.
Asymmetric Synthesis FAQs
-
Question: What are some potential asymmetric synthesis routes to enantiopure this compound?
-
Answer: One plausible approach is the asymmetric fluorination of a suitable precursor. For example, the enolate of an o-tolylacetic acid derivative could be reacted with an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) in the presence of a chiral catalyst.
-
Question: What are the common challenges in developing an asymmetric synthesis for this compound?
-
Answer: Key challenges include:
-
Achieving High Enantioselectivity: Finding a catalyst system that provides high stereocontrol for the fluorination step.
-
Controlling Side Reactions: The reactive enolate intermediate can undergo other reactions, leading to byproducts.
-
Substrate Compatibility: The chosen synthetic route must be compatible with the functional groups present in the molecule.
-
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for Racemic Carboxylic Acids (Adapted from similar structures)
| Chiral Resolving Agent | Typical Solvent System | Expected Outcome |
| (R)-1-Phenylethylamine | Ethanol/Water | Formation of diastereomeric salts with differing solubilities. |
| (S)-1-Phenylethylamine | Methanol | Formation of diastereomeric salts with differing solubilities. |
| Quinine | Acetone | Potential for selective crystallization of one diastereomer. |
| Quinidine | Acetonitrile | Potential for selective crystallization of one diastereomer. |
Note: This table provides a starting point for screening. The optimal resolving agent and solvent must be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-2-Fluoro-2-(o-tolyl)acetic acid with (R)-1-Phenylethylamine (Adapted Method)
Disclaimer: This protocol is adapted from general procedures for the resolution of chiral carboxylic acids and has not been optimized for the specific target compound.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a minimal amount of hot ethanol.
-
In a separate flask, dissolve 0.5 equivalents of (R)-1-phenylethylamine in a minimal amount of hot ethanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.
-
Once crystallization begins, allow the mixture to stand at room temperature for several hours, then cool to 0-5 °C in an ice bath to maximize precipitation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enriched Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add 1M HCl dropwise with vigorous stirring until the pH is acidic (pH ~2).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the resulting acid by chiral HPLC.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions (Starting Point):
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., Hexane:IPA:TFA 90:10:0.1). The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Characterization of 2-Fluoro-2-(o-tolyl)acetic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of 2-Fluoro-2-(o-tolyl)acetic acid and its structural isomers, 2-Fluoro-2-(m-tolyl)acetic acid and 2-Fluoro-2-(p-tolyl)acetic acid. Due to the limited publicly available experimental data for these specific compounds, this guide also draws comparisons with the closely related and better-characterized analog, 2-Fluoro-2-phenylacetic acid. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel fluorinated arylacetic acid derivatives for potential applications in drug discovery and materials science.
Physicochemical Properties
The introduction of a fluorine atom and the positional variation of the methyl group on the phenyl ring are expected to subtly influence the physicochemical properties of these compounds. The table below summarizes the available and predicted properties.
| Property | This compound | 2-Fluoro-2-(m-tolyl)acetic acid | 2-Fluoro-2-(p-tolyl)acetic acid | 2-Fluoro-2-phenylacetic acid |
| CAS Number | 915071-00-0 | 1480013-06-6[1] | 175845-89-3[2] | 1578-63-8 |
| Molecular Formula | C₉H₉FO₂ | C₉H₉FO₂[1] | C₉H₉FO₂[2] | C₈H₇FO₂ |
| Molecular Weight | 168.16 g/mol | 168.17 g/mol [1] | 168.16 g/mol [2] | 154.14 g/mol |
| Appearance | Solid (Predicted) | Solid (Predicted) | Solid (Predicted) | White to yellow or pale purple powder or crystals |
| Melting Point | Not available | Not available | Not available | Not available |
| Boiling Point | Not available | 277.7±25.0 °C (Predicted)[1] | Not available | Not available |
| pKa | Not available | 2.13±0.10 (Predicted)[1] | Not available | Not available |
| LogP | Not available | Not available | 2.09022 (Predicted)[2] | Not available |
Synthesis and Experimental Protocols
General Synthetic Approach:
A plausible synthetic route, depicted in the diagram below, involves the electrophilic fluorination of an enolate derived from a tolylacetic ester, followed by hydrolysis.
General Synthetic Pathway
Experimental Protocol: α-Fluorination of a Phenylacetic Ester Derivative (General Procedure)
-
Enolate Formation: A solution of the respective tolylacetic acid ester (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Electrophilic Fluorination: A solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq.), in the same anhydrous solvent is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
Work-up and Purification of the Ester: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude fluorinated ester is then purified by column chromatography on silica gel.
-
Hydrolysis to the Carboxylic Acid: The purified 2-fluoro-2-(tolyl)acetic ester is dissolved in a suitable solvent system (e.g., a mixture of THF and water). An excess of a base (e.g., lithium hydroxide) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to yield the final 2-fluoro-2-(tolyl)acetic acid.
Spectroscopic Characterization
Detailed spectroscopic data for this compound and its isomers are not widely published. However, based on the structures and data from related compounds, the expected spectral features are outlined below.
Expected Spectroscopic Data:
| Spectroscopic Technique | This compound (Expected) | 2-Fluoro-2-(m-tolyl)acetic acid (Expected) | 2-Fluoro-2-(p-tolyl)acetic acid (Expected) | 2-Fluoro-2-phenylacetic acid (Observed/Expected) |
| ¹H NMR (ppm) | Aromatic protons (multiplet), CH-F (doublet), CH₃ (singlet), COOH (broad singlet) | Aromatic protons (multiplet), CH-F (doublet), CH₃ (singlet), COOH (broad singlet) | Aromatic protons (two doublets), CH-F (doublet), CH₃ (singlet), COOH (broad singlet) | Aromatic protons (multiplet), CH-F (doublet), COOH (broad singlet) |
| ¹³C NMR (ppm) | Carbonyl carbon, aromatic carbons, C-F (doublet), CH₃ carbon | Carbonyl carbon, aromatic carbons, C-F (doublet), CH₃ carbon | Carbonyl carbon, aromatic carbons, C-F (doublet), CH₃ carbon | Carbonyl carbon, aromatic carbons, C-F (doublet) |
| IR (cm⁻¹) | O-H stretch (broad), C=O stretch, C-F stretch, aromatic C-H and C=C stretches | O-H stretch (broad), C=O stretch, C-F stretch, aromatic C-H and C=C stretches | O-H stretch (broad), C=O stretch, C-F stretch, aromatic C-H and C=C stretches | O-H stretch (broad), C=O stretch, C-F stretch, aromatic C-H and C=C stretches |
| Mass Spec. (m/z) | [M]+ at 168, fragments corresponding to loss of COOH, F, and tolyl group | [M]+ at 168, fragments corresponding to loss of COOH, F, and tolyl group | [M]+ at 168, fragments corresponding to loss of COOH, F, and tolyl group | [M]+ at 154, fragments corresponding to loss of COOH, F, and phenyl group |
Potential Biological Activity: A Comparative Outlook
While no specific biological activity data has been reported for this compound and its isomers, the broader class of substituted phenylacetic acids has been investigated for various biological activities, including anti-inflammatory and herbicidal effects.[3][4]
Comparative Biological Potential:
| Biological Activity | Rationale for 2-Fluoro-2-(tolyl)acetic Acids | Key Structural Analogs with Known Activity |
| Anti-inflammatory | The phenylacetic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine can modulate lipophilicity and metabolic stability, potentially enhancing activity. | Diclofenac: A potent NSAID containing a dichlorinated phenylacetic acid moiety. |
| Herbicidal | Phenoxyacetic acids are a well-known class of herbicides. The structural similarity suggests that tolylacetic acid derivatives could exhibit plant growth-regulating properties. | 2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used systemic herbicide. |
Experimental Workflow for Biological Screening:
The following diagram illustrates a general workflow for the initial biological screening of these compounds for anti-inflammatory activity.
References
- 1. eontrading.uk [eontrading.uk]
- 2. chemscene.com [chemscene.com]
- 3. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of 2-Fluoro-2-(o-tolyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Fluoro-2-(o-tolyl)acetic acid is a novel aryl-fluoroacetic acid derivative for which specific biological activity has not yet been characterized in published literature. Given its structural similarity to the arylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), this guide outlines a proposed validation workflow to investigate its potential as an anti-inflammatory agent. We provide a comparative framework using well-established NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), as benchmarks. This guide details hypothetical experimental protocols for in vitro and in vivo assays to determine the compound's potency and selectivity for cyclooxygenase (COX) enzymes and its efficacy in a model of acute inflammation.
Proposed Experimental Workflow for Biological Activity Validation
The validation of a novel compound's biological activity follows a structured progression from initial in vitro screening to more complex in vivo models. This workflow ensures a systematic evaluation of efficacy and selectivity before proceeding to more extensive preclinical studies.
Caption: Proposed workflow for validating the anti-inflammatory activity of a novel compound.
In Vitro Analysis: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is elevated during inflammation.[2] Therefore, the initial and most critical in vitro test is to determine the inhibitory activity of this compound against both COX-1 and COX-2.
Table 1: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 1.8 | 8.4 |
| Ibuprofen (Non-selective Control) | 12.5 | 9.8 | 1.3 |
| Celecoxib (COX-2 Selective Control) | 18.5 | 0.05 | 370 |
Experimental Protocol: COX Inhibitor Screening Assay
This protocol is based on a commercially available fluorometric assay kit.[2][3]
-
Reagent Preparation: Prepare the assay buffer, probe, cofactor, and arachidonic acid solution as per the manufacturer's instructions. Reconstitute the human recombinant COX-1 and COX-2 enzymes.
-
Compound Dilution: Prepare a series of dilutions for the test compound (this compound) and the control compounds (Ibuprofen, Celecoxib) in DMSO, followed by a final dilution in the assay buffer.
-
Assay Plate Setup: In a 96-well white opaque plate, add the assay buffer to all wells. Add the diluted test compounds, control compounds, or solvent control (for enzyme activity) to their respective wells.
-
Enzyme Addition: Add the reconstituted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the COX probe and arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at room temperature. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway: Arachidonic Acid Cascade
The anti-inflammatory effects of NSAIDs are primarily mediated by their inhibition of the cyclooxygenase pathway, which is a key part of the arachidonic acid cascade.[4] This pathway leads to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Caption: Inhibition of COX-1 and COX-2 by NSAIDs blocks prostaglandin synthesis.
In Vivo Analysis: Carrageenan-Induced Paw Edema Model
To assess the in vivo anti-inflammatory efficacy, the carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for acute inflammation.[5]
Table 2: Hypothetical In Vivo Anti-inflammatory Effects
| Treatment Group (Dose: 50 mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control (Saline) | 0.85 ± 0.06 | - |
| This compound | 0.42 ± 0.04 | 50.6% |
| Ibuprofen (Control) | 0.48 ± 0.05 | 43.5% |
| Celecoxib (Control) | 0.35 ± 0.03 | 58.8% |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Fasting: Animals are fasted overnight with free access to water before the experiment. They are then randomly divided into treatment groups (n=6 per group): Vehicle control, positive controls (Ibuprofen, Celecoxib), and the test compound group (this compound).
-
Compound Administration: The test and control compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Post-Induction Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection paw volume. The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Directions
This guide presents a hypothetical validation for the biological activity of this compound as a potential anti-inflammatory agent. The proposed workflow, based on its structural similarity to NSAIDs, focuses on evaluating its inhibitory effects on COX-1 and COX-2 and its efficacy in an in vivo model of inflammation. The hypothetical data suggests that this compound could be a potent anti-inflammatory agent with moderate selectivity for COX-2.
Should experimental data align with these hypothetical results, further preclinical development would be warranted. This would include comprehensive pharmacokinetic (ADME) and toxicology studies to assess its safety profile and suitability as a therapeutic candidate.
References
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 2-Fluoro-2-(o-tolyl)acetic acid and Its Isomers
In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel molecules is paramount. This guide provides a comparative spectroscopic analysis of 2-Fluoro-2-(o-tolyl)acetic acid, a compound of interest for its potential applications, against its structural isomers and non-fluorinated analog. Due to the limited availability of direct experimental data for the ortho isomer, this guide presents a predictive analysis based on established spectroscopic principles and available data for related compounds. This approach serves as a valuable tool for researchers in confirming the synthesis of the target molecule and in understanding the influence of substituent positioning on its spectral characteristics.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its relevant comparators. The predictions for the ortho isomer are derived from the analysis of its structural analogs and the known effects of fluorine substitution on spectroscopic signatures.
Table 1: ¹H NMR Data (Predicted for this compound and Experimental for Comparators)
| Compound | Chemical Shift (δ) of Ar-H | Chemical Shift (δ) of -CH(F)- | Chemical Shift (δ) of -CH₃ | Chemical Shift (δ) of -COOH |
| This compound (Predicted) | ~7.2-7.5 (m) | ~5.5-5.8 (d, J≈48 Hz) | ~2.4 (s) | >10 (br s) |
| 2-(p-tolyl)acetic acid | 7.12-7.17 (m) | 3.60 (s) | 2.32 (s) | >10 (br s) |
| o-tolylacetic acid | ~7.1-7.3 (m) | 3.67 (s) | 2.35 (s) | >10 (br s) |
Table 2: ¹³C NMR Data (Predicted for this compound and Experimental for Comparators)
| Compound | Chemical Shift (δ) of Ar-C | Chemical Shift (δ) of -C(F)- | Chemical Shift (δ) of -CH₃ | Chemical Shift (δ) of -COOH |
| This compound (Predicted) | ~125-138 | ~90-95 (d, J≈180-200 Hz) | ~19 | ~170 |
| 2-(p-tolyl)acetic acid | 129.13, 129.25, 130.15, 136.90 | 40.58 | 21.00 | 178.21 |
| o-tolylacetic acid | ~126-136 | 41.0 | ~19 | ~178 |
Table 3: IR and Mass Spectrometry Data (Predicted for this compound and Experimental for Comparators)
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) in MS |
| This compound (Predicted) | ~3000 (br, O-H), ~1720 (s, C=O), ~1200-1000 (s, C-F) | 168 |
| o-tolylacetic acid | ~3000 (br, O-H), ~1700 (s, C=O) | 150 |
| p-tolylacetic acid | ~3000 (br, O-H), ~1700 (s, C=O) | 150[1] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR : Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR : Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
¹⁹F NMR : If available, acquire a ¹⁹F NMR spectrum. This will show a signal for the fluorine atom, and its coupling to adjacent protons is highly informative.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition : Acquire the mass spectrum in a positive or negative ion mode.
-
Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Discussion and Comparison
The structural confirmation of this compound relies on the unique spectroscopic signature imparted by the ortho substitution pattern and the presence of the fluorine atom.
In the ¹H NMR spectrum , the aromatic protons of the ortho isomer are expected to show a complex multiplet pattern due to their distinct chemical environments. The key feature for confirmation is the signal for the proton on the α-carbon, which is predicted to be a doublet due to coupling with the adjacent fluorine atom, with a characteristic large coupling constant (J ≈ 48 Hz). This is a significant difference from the non-fluorinated analogs, which show a singlet for the corresponding CH₂ group.
The ¹³C NMR spectrum will also be highly informative. The carbon atom bonded to the fluorine will appear as a doublet with a large coupling constant (J ≈ 180-200 Hz), a clear indication of the C-F bond. The chemical shifts of the aromatic carbons will also differ from the meta and para isomers, allowing for differentiation.
The IR spectrum will confirm the presence of the carboxylic acid functional group through the characteristic broad O-H stretch and the strong C=O stretch. The presence of a C-F bond will be indicated by a strong absorption in the 1200-1000 cm⁻¹ region.
Finally, mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak at m/z 168 would be consistent with the molecular formula C₉H₉FO₂. The fragmentation pattern can provide further structural clues.
By comparing the experimental spectra of a synthesized sample with the predicted data and the experimental data of its isomers, researchers can confidently confirm the structure of this compound.
References
A Comparative Analysis of 2-Fluoro-2-(o-tolyl)acetic Acid Derivatives: A Guide for Drug Development Professionals
Disclaimer: The following guide is a representative comparative study based on existing knowledge of structurally similar compounds. As of the latest literature review, a direct comparative study of 2-Fluoro-2-(o-tolyl)acetic acid derivatives is not publicly available. The experimental data presented herein is hypothetical and for illustrative purposes.
This guide provides an objective comparison of hypothetical this compound derivatives, focusing on their potential anti-inflammatory and anticancer activities. It is intended for researchers, scientists, and professionals involved in drug development.
I. Data Presentation: Comparative Biological Activity
The biological activities of three representative 2-Fluoro-2-(tolyl)acetic acid isomers (ortho, meta, and para) were evaluated for their anti-inflammatory and cytotoxic effects.
Table 1: Comparative Anti-inflammatory Activity (Cyclooxygenase Inhibition)
| Compound ID | Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) |
| FTAA-O | This compound | 15.8 | 0.8 | 19.75 |
| FTAA-M | 2-Fluoro-2-(m-tolyl)acetic acid | 25.2 | 2.1 | 12.00 |
| FTAA-P | 2-Fluoro-2-(p-tolyl)acetic acid | 18.5 | 1.2 | 15.42 |
| Celecoxib | Standard COX-2 Inhibitor | 28.0 | 0.04 | 700 |
Table 2: Comparative In Vitro Cytotoxicity against Human Cancer Cell Lines
| Compound ID | Derivative | A549 (Lung Cancer) GI₅₀ (µM) | MCF-7 (Breast Cancer) GI₅₀ (µM) | HCT116 (Colon Cancer) GI₅₀ (µM) |
| FTAA-O | This compound | 45.2 | 68.5 | 32.7 |
| FTAA-M | 2-Fluoro-2-(m-tolyl)acetic acid | 78.1 | >100 | 65.4 |
| FTAA-P | 2-Fluoro-2-(p-tolyl)acetic acid | 55.9 | 82.3 | 41.9 |
| Doxorubicin | Standard Chemotherapeutic | 0.05 | 0.09 | 0.04 |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
A. Synthesis of this compound (FTAA-O)
Caption: Synthetic workflow for this compound.
-
Step 1: α-Bromination. To a solution of 2-(o-tolyl)acetic acid (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is refluxed for 4 hours under nitrogen. After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield crude 2-bromo-2-(o-tolyl)acetic acid, which is used in the next step without further purification.
-
Step 2: Fluorination. The crude bromo-intermediate (1.0 eq) is dissolved in anhydrous acetonitrile. Silver(I) fluoride (AgF, 1.5 eq) is added, and the mixture is stirred at 80°C for 12 hours in the dark. The reaction mixture is then cooled, filtered to remove silver bromide, and the solvent is evaporated. The residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the final product, this compound.
B. Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the test compounds on COX-1 and COX-2 is determined using a colorimetric inhibitor screening assay kit.
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solutions according to the manufacturer's instructions. Dilute purified COX-1 and COX-2 enzymes to the working concentration. Prepare a series of dilutions of the test compounds and standards.
-
Reaction Setup: To a 96-well plate, add the assay buffer, diluted enzyme (COX-1 or COX-2), and the test compound solution. Incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Detection: After 2 minutes, add a colorimetric substrate solution and incubate for 5-10 minutes. Stop the reaction and measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values by non-linear regression analysis.
C. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (A549, MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
GI₅₀ Calculation: The 50% growth inhibition (GI₅₀) is calculated from dose-response curves.
III. Mandatory Visualization: Signaling Pathway
The potential mechanism of action for the cytotoxic effects of these compounds may involve the induction of apoptosis through pathways commonly affected by non-steroidal anti-inflammatory drugs (NSAIDs).
A Comparative Guide to Assessing the Purity of 2-Fluoro-2-(o-tolyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of 2-Fluoro-2-(o-tolyl)acetic acid and objectively compares its potential performance with its non-fluorinated analog, 2-(o-tolyl)propionic acid, based on established principles of fluorine chemistry in catalysis and material science. Detailed experimental protocols and data presentation formats are provided to aid researchers in their laboratory work.
Introduction
This compound is a specialized organic compound with potential applications in asymmetric catalysis, medicinal chemistry, and materials science. The introduction of a fluorine atom at the alpha-position of the carboxylic acid is anticipated to significantly modify its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, when compared to its non-fluorinated counterparts. This guide outlines the analytical methodologies for determining the purity of this compound and presents a hypothetical performance comparison with 2-(o-tolyl)propionic acid in a catalytic application.
Purity Assessment of this compound
The purity of this compound is critical for its intended application. A combination of chromatographic and spectroscopic techniques is recommended for a thorough assessment.
Predicted Impurity Profile: Based on a likely synthetic route involving the electrophilic fluorination of 2-(o-tolyl)acetic acid, the following impurities may be present:
-
Starting Material: Unreacted 2-(o-tolyl)acetic acid.
-
Regioisomers: Isomers with fluorine substitution on the aromatic ring.
-
Over-fluorinated Products: Di-fluorinated species.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
Table 1: Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Key Parameters to Measure |
| High-Performance Liquid Chromatography (HPLC) | Quantify the main component and separate impurities. | Purity (%), Impurity Profile (%), Retention Time |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities and byproducts. | Peak Area (%), Mass-to-charge ratio (m/z) |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy | Confirm the presence and purity of the fluorinated compound. | Chemical Shift (ppm), Signal Integration |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the overall structure and identify non-fluorinated impurities. | Chemical Shift (ppm), Coupling Constants (Hz) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm functional groups. | Wavenumber (cm⁻¹) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic Acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 264 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity based on the peak area percentage of the main component.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is often necessary.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Derivatization: In a vial, dissolve a known amount of the sample in dichloromethane. Add an excess of BSTFA and heat at 60 °C for 30 minutes.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI)
-
-
Analysis: Inject the derivatized sample and identify peaks by comparing their mass spectra with a library database.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Objective: To provide a highly specific method for the quantification of the fluorinated compound.
Instrumentation:
-
NMR Spectrometer
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample and the internal standard in the deuterated solvent.
-
Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Analysis: Integrate the signal of the fluorine in this compound and the signal of the internal standard. The purity can be calculated from the ratio of these integrals.
Comparative Performance with 2-(o-tolyl)propionic Acid
To illustrate the potential advantages of the fluorinated compound, we present a hypothetical comparison in a catalytic application. The presence of the alpha-fluoro substituent can enhance the acidity of the carboxylic proton and influence the stereoselectivity in asymmetric reactions.
Hypothetical Application: Asymmetric Protonation
Objective: To compare the efficiency and enantioselectivity of this compound and 2-(o-tolyl)propionic acid as chiral proton donors in an asymmetric protonation reaction.
Table 2: Hypothetical Comparative Performance Data
| Catalyst / Proton Donor | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| This compound | 12 | 95 | 92 |
| 2-(o-tolyl)propionic acid | 24 | 88 | 75 |
Note: This data is illustrative and intended to demonstrate the potential impact of fluorination. Actual experimental results may vary.
The hypothetical data suggests that the increased acidity and unique steric and electronic properties of the fluorinated compound could lead to a faster reaction and higher enantioselectivity.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Logical Relationship: Impact of Fluorination on Acidity
Caption: The effect of alpha-fluorination on the acidity of a carboxylic acid.
Conclusion
The purity assessment of this compound requires a multi-technique approach to ensure the absence of starting materials, isomers, and other byproducts. HPLC, GC-MS, and particularly ¹⁹F NMR are indispensable tools for this purpose. While direct comparative experimental data is not yet available in the public domain, the principles of physical organic chemistry suggest that this compound will exhibit enhanced performance in applications where acidity and electronic effects are crucial, such as in certain catalytic processes, when compared to its non-fluorinated analog, 2-(o-tolyl)propionic acid. The experimental protocols and frameworks provided in this guide are intended to facilitate the generation of such valuable comparative data.
A Comparative Guide to the Reaction Mechanisms of 2-Fluoro-2-(o-tolyl)acetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the potential reaction mechanisms of 2-Fluoro-2-(o-tolyl)acetic acid. Due to the limited availability of experimental data for this specific molecule, this guide draws comparisons with structurally similar α-fluoro-α-aryl carboxylic acids and related compounds to elucidate its probable reactivity. The information presented herein is intended to support further research and application in synthetic and medicinal chemistry.
Introduction to this compound
This compound is an organofluorine compound featuring a carboxylic acid functional group and a fluorine atom at the benzylic (α) position. The presence of the electron-withdrawing fluorine atom and the carboxylic acid group on the same carbon, along with the steric and electronic influence of the ortho-tolyl group, dictates its chemical behavior. Its reactivity can be broadly categorized into reactions involving the carboxylic acid moiety and those occurring at the α-carbon.
Key Reaction Mechanisms and Comparisons
The primary reaction pathways anticipated for this compound include nucleophilic acyl substitution at the carboxyl group and reactions involving the cleavage of the C-C or C-F bond at the α-position, most notably decarboxylation.
Like other carboxylic acids, this compound is expected to undergo nucleophilic acyl substitution to form various derivatives such as esters, amides, and acid chlorides. The reaction proceeds via a tetrahedral intermediate.[1][2][3]
Mechanism: The reaction is typically initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This is often followed by proton transfer steps, particularly when the nucleophile is neutral (e.g., an alcohol or amine). The final step involves the elimination of a leaving group (typically water) to regenerate the carbonyl double bond.[3][4]
Comparison with (o-tolyl)acetic acid: The presence of the α-fluoro atom in this compound is expected to increase the electrophilicity of the carbonyl carbon through inductive electron withdrawal. This may lead to faster rates of nucleophilic attack compared to its non-fluorinated counterpart, (o-tolyl)acetic acid.
Caption: General mechanism for nucleophilic acyl substitution.
2.2.1. Decarboxylative Fluorination
A significant reaction pathway for α-fluoro-α-aryl acetic acids is decarboxylative fluorination, which results in the formation of a gem-difluoroalkane.[5] This transformation can be achieved using various methods, including silver-catalyzed reactions with electrophilic fluorinating agents like Selectfluor.[6][7]
Mechanism: The reaction is proposed to proceed through a single-electron transfer (SET) mechanism. A silver(I) catalyst can be oxidized by Selectfluor to a higher oxidation state silver species. This species then facilitates the decarboxylation of the carboxylic acid to generate an α-fluoro benzylic radical. Subsequent fluorine atom transfer from another molecule of the fluorinating agent yields the gem-difluoro product.[7]
Alternative Reactant Comparison:
-
(o-tolyl)acetic acid: Under similar conditions, phenylacetic acid derivatives can undergo decarboxylative fluorination in the presence of water.[8][9]
-
α,α-difluoro-α-aryl acetic acids: These compounds can undergo protodecarboxylation to furnish difluoromethoxyarenes, demonstrating a different reactivity pattern.[10][11]
Caption: Proposed mechanism for decarboxylative fluorination.
2.2.2. Oxidative Decarboxylation
In the absence of a fluorinating agent, arylacetic acids can undergo oxidative decarboxylation to yield aryl aldehydes or ketones.[12] This provides a competing pathway to decarboxylative fluorination. This reaction can be promoted by various metal catalysts or photoredox catalysts.[12]
Comparison: While this compound would be expected to undergo this reaction to produce 2-fluoro-2-(o-tolyl)acetaldehyde, the presence of the α-fluoro substituent might influence the reaction rate and yield compared to unsubstituted arylacetic acids.
Synthesis of this compound: Electrophilic Fluorination
The synthesis of α-fluoro-α-aryl carboxylic acids is often achieved through the direct electrophilic fluorination of the corresponding aryl acetic acid derivative.[8][9] Reagents such as Selectfluor, in combination with a base or a charge-transfer complex promoter, are commonly employed.[5][13][14]
Mechanism: The reaction can proceed via different mechanisms depending on the conditions. Under non-aqueous conditions, a hydrogen atom transfer (HAT) mechanism may be favored, leading to the formation of a benzylic radical that is then trapped by the electrophilic fluorine source.[8]
Caption: Synthesis via electrophilic fluorination.
Comparative Performance Data
The following table summarizes representative yields for reactions of α-fluoro-α-aryl acetic acids and related compounds from the literature, which can serve as a benchmark for estimating the performance of this compound in similar transformations.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Electrophilic Fluorination | Phenylacetic Acid | Selectfluor, DMAP, MeCN, rt | α-Fluorophenylacetic Acid | 70-90 (NMR) | [9] |
| Decarboxylative Fluorination | 4-Methoxyphenylacetic Acid | Selectfluor, AgNO3, H2O/MeCN, 80 °C | 1-(Difluoromethyl)-4-methoxybenzene | 78 | [7] |
| Decarboxylative Fluorination | α-Fluoro-4-methoxyphenylacetic Acid | Selectfluor, AgNO3, MeCN, 80 °C | 1-(Difluoromethyl)-4-methoxybenzene | 85 | [7] |
| Photoredox Decarboxylative Fluorination | 4-Phenylbutanoic Acid | Ru(bpy)3(PF6)2, Selectfluor, MeCN/H2O, Blue LED | 1-Fluoro-3-phenylpropane | 89 | [15] |
| Protodecarboxylation | α,α-Difluoro-α-(4-phenoxyphenyl)acetic Acid | Cs2CO3, DMSO, 120 °C | 1-(Difluoromethoxy)-4-phenoxybenzene | 85 | [10] |
Experimental Protocols
Below are generalized experimental protocols for key reactions discussed in this guide, adapted from literature procedures for analogous compounds.
Protocol 1: General Procedure for Electrophilic α-Fluorination of an Arylacetic Acid[9]
-
To a solution of the arylacetic acid (1.0 mmol) in anhydrous acetonitrile (5 mL) is added 4-(dimethylamino)pyridine (DMAP) (2.0 mmol).
-
Selectfluor (1.2 mmol) is added in one portion, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-fluoro-α-arylacetic acid.
Protocol 2: General Procedure for Silver-Catalyzed Decarboxylative Fluorination[7]
-
A mixture of the α-fluoro-α-aryl acetic acid (0.5 mmol), Selectfluor (1.0 mmol), and silver nitrate (0.05 mmol) in acetonitrile (5 mL) is prepared in a sealed vial.
-
The reaction mixture is stirred and heated at 80 °C for the time required for the reaction to complete (monitored by GC-MS or LC-MS).
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography to yield the gem-difluorinated product.
Conclusion
This compound is a versatile building block with reactivity centered around its carboxylic acid and α-fluoro-benzylic functionalities. Based on the behavior of analogous compounds, it is expected to readily undergo nucleophilic acyl substitution and be a prime candidate for decarboxylative reactions. The choice of reaction conditions, particularly the presence of a fluorinating agent or an oxidant, will likely dictate the reaction pathway, leading to either gem-difluorination or the formation of an α-fluoro aldehyde. The data and protocols provided in this guide offer a solid foundation for researchers to explore and harness the synthetic potential of this and related α-fluoro-α-aryl carboxylic acids.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. | Department of Chemistry [chem.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. brynmawr.edu [brynmawr.edu]
- 15. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Benefit Analysis: Synthesizing 2-Fluoro-2-(o-tolyl)acetic Acid for Research and Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of α-fluoro-α-aryl acetic acids is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This guide provides a comprehensive cost-benefit analysis of the synthesis of a specific analogue, 2-Fluoro-2-(o-tolyl)acetic acid, comparing the direct fluorination of o-tolylacetic acid with alternative synthetic strategies.
Executive Summary
Direct α-C–H fluorination of o-tolylacetic acid using modern electrophilic fluorinating agents presents a concise and potentially cost-effective route to this compound. This approach avoids the need for multi-step sequences involving pre-functionalization of the substrate. This guide details the experimental protocol for this direct method and provides a comparative cost analysis against alternative, more classical synthetic routes. The data presented aims to assist researchers in selecting the most suitable synthetic strategy based on factors such as cost, time, yield, and safety.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: Direct α-C–H Fluorination | Route 2: Multi-step Synthesis via Reformatsky Reaction (Projected) | Route 3: Multi-step Synthesis via Sharpless Dihydroxylation (Projected) |
| Starting Material | o-Tolylacetic acid | o-Tolualdehyde, Ethyl bromoacetate | o-Methylstyrene |
| Key Reagents | Electrophilic Fluorinating Agent (Selectfluor® or NFSI), Base (e.g., DMAP) | Zinc, Ethyl bromoacetate | AD-mix-α/β, OsO₄ (catalytic), Oxidant |
| Number of Steps | 1 | 3-4 | 3-4 |
| Projected Overall Yield | Good to Excellent (based on analogues) | Moderate | Moderate |
| Estimated Reagent Cost per gram of Product | Moderate | Low to Moderate | High |
| Time Efficiency | High | Low | Low |
| Scalability | Potentially high | Moderate | Moderate |
| Safety/Handling | Requires careful handling of reactive fluorinating agents | Involves handling of zinc dust and bromoacetates | Requires handling of highly toxic and volatile OsO₄ |
Experimental Protocols
Route 1: Direct α-C–H Fluorination of o-Tolylacetic Acid
This protocol is adapted from the direct fluorination of phenylacetic acid derivatives.
Materials:
-
o-Tolylacetic acid
-
Selectfluor® or N-Fluorobenzenesulfonimide (NFSI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of o-tolylacetic acid (1.0 mmol) and 4-(dimethylamino)pyridine (2.0 mmol) in anhydrous acetonitrile (10 mL) is added the electrophilic fluorinating agent (Selectfluor®, 1.2 mmol, or NFSI, 1.2 mmol) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. Based on similar reactions, the conversion is expected to be rapid.
-
Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Note: The yield for the direct fluorination of o-tolylacetic acid has not been explicitly reported. However, for other phenylacetic acid derivatives, yields are generally good to excellent.
Cost Analysis of Electrophilic Fluorinating Reagents
A key factor in the cost-benefit analysis of the direct fluorination route is the choice of the electrophilic fluorinating agent. Below is a comparative cost analysis of two commonly used reagents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). Prices are based on currently available catalog prices and may vary.
| Reagent | Supplier Example | CAS Number | Price (USD) per gram | Molecular Weight ( g/mol ) | Cost (USD) per mole |
| Selectfluor® | Strem Chemicals | 140681-55-6 | 5.76 (for 100g) | 354.26 | 2039.54 |
| N-Fluorobenzenesulfonimide (NFSI) | Oakwood Chemical | 133745-75-2 | 2.80 (for 5g) | 315.34 | 882.95 |
Analysis:
Based on this analysis, NFSI is significantly more cost-effective on a per-mole basis compared to Selectfluor®. However, the choice of reagent may also depend on factors such as reaction efficiency, selectivity, and ease of handling for the specific substrate.
Alternative Synthesis Routes: A Comparative Overview
While direct fluorination offers a streamlined approach, it is important to consider alternative, more established synthetic strategies.
Route 2: Multi-step Synthesis via Reformatsky Reaction
This hypothetical route would involve the reaction of o-tolualdehyde with the Reformatsky reagent derived from an α-haloester, followed by subsequent chemical transformations to yield the target acid.
Projected Advantages:
-
Utilizes relatively inexpensive and readily available starting materials.
-
The Reformatsky reaction is a well-established method for C-C bond formation.
Projected Disadvantages:
-
Multi-step synthesis, leading to lower overall yield and increased labor.
-
May require optimization of reaction conditions for each step.
Route 3: Multi-step Synthesis via Sharpless Asymmetric Dihydroxylation
This enantioselective route could start from o-methylstyrene, proceeding through a diol intermediate generated via Sharpless asymmetric dihydroxylation. Subsequent functional group manipulations would be required to arrive at the final product.
Projected Advantages:
-
Allows for the synthesis of enantiomerically enriched this compound, which is crucial for many pharmaceutical applications.
Projected Disadvantages:
-
Involves the use of expensive chiral ligands and the highly toxic and volatile catalyst, osmium tetroxide.
-
Multi-step process with potential for yield loss at each stage.
Mandatory Visualizations
Logical Workflow for Synthesis Route Selection
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-2-(o-tolyl)acetic Acid: A Step-by-Step Guide
For Immediate Reference: Key Disposal Principles
Proper disposal of 2-Fluoro-2-(o-tolyl)acetic acid is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it necessitates handling as regulated chemical waste. Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory waste. The following guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed to ensure the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors. |
| Lab Coat | Standard laboratory coat | To protect clothing and underlying skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or vapors. |
Always wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste.
1. Waste Segregation:
-
Crucial Step: Designate a specific waste container for "Halogenated Organic Waste."
-
Do Not mix this compound with non-halogenated chemical waste.[2][3]
-
Keep it separate from other waste streams such as acidic or alkaline waste, heavy metals, and oxidizers.[2][3]
2. Container Selection and Management:
-
Use a compatible, leak-proof container with a secure, tight-fitting lid.
-
The container must be in good condition and made of a material compatible with the chemical.
-
Keep the waste container closed at all times, except when adding waste.
3. Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2]
-
The label must clearly identify the contents, including the full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.[4]
-
Indicate the associated hazards (e.g., "Toxic," "Corrosive").
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[1]
-
Ensure the container is within secondary containment to mitigate spills.
5. Disposal Request:
-
Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material into a labeled hazardous waste container. |
| Large Spill | Evacuate the area and contact your institution's EHS or emergency response team immediately. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Fluoro-2-(o-tolyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-Fluoro-2-(o-tolyl)acetic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on a conservative assessment of hazards informed by structurally similar fluorinated acetic acid derivatives, which are known to be highly toxic and corrosive.
Hazard Assessment:
While specific toxicity data for this compound is not available, related compounds such as 2,2-Difluoro-2-(fluorosulfonyl)acetic acid are classified as fatal if swallowed or in contact with skin, and cause severe skin burns and eye damage.[1] Therefore, it is imperative to handle this compound with the highest degree of caution, assuming it poses a significant health risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and fine particles that could cause severe eye damage. |
| Skin/Body | Chemical-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes. | To prevent skin contact which could be fatal or cause severe burns. |
| Hands | Double-gloving with a chemical-resistant outer glove (e.g., Butyl rubber or Viton) over a standard nitrile glove. | Provides a high level of protection against corrosive and potentially highly toxic substances. Aromatic and halogenated hydrocarbons can attack many glove materials, so a robust barrier is essential. |
| Respiratory | Use in a certified chemical fume hood is mandatory. If the potential for aerosol generation exists, a NIOSH-approved respirator with an appropriate cartridge for organic acids and halogenated compounds should be used. | To prevent inhalation of potentially fatal or corrosive fumes and particles. |
Important Note on Glove Selection: No specific glove compatibility data for this compound is available. Therefore, a conservative approach is necessary. Always inspect gloves for any signs of degradation before and during use. If any change is observed, replace them immediately.
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial to minimize exposure risk. The following diagram illustrates the recommended procedure for handling this compound.
Caption: Safe Handling Workflow for this compound.
Experimental Protocols
a. Weighing and Transfer:
-
Ensure the analytical balance is placed inside a certified chemical fume hood or a dedicated ventilated balance enclosure.
-
Don all required PPE, including double gloves.
-
Carefully open the container of this compound.
-
Use a clean, designated spatula to transfer the desired amount of the solid into a tared, sealed container.
-
Minimize the time the primary container is open.
-
Securely close both the primary and secondary containers.
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
b. Solution Preparation:
-
All solution preparations must be conducted in a chemical fume hood.
-
Slowly add the weighed this compound to the solvent in the reaction vessel.
-
Use a magnetic stirrer to ensure gentle and complete dissolution. Avoid vigorous stirring that could create aerosols.
-
Keep the vessel covered as much as possible during the process.
Disposal Plan
The disposal of this compound and any materials contaminated with it must be handled with extreme care to prevent environmental contamination and exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with halogenated organic compounds. |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. The container material should be resistant to corrosive organic acids. |
| Contaminated PPE | All disposable PPE (gloves, lab coats, etc.) that has come into contact with the compound must be considered hazardous waste and disposed of accordingly in a sealed bag or container. |
Regulatory Compliance: All waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations for hazardous waste.[2] Fluorinated organic compounds are of particular environmental concern, and their disposal is strictly regulated. High-temperature incineration is a potential disposal method for such compounds.[3]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
In all cases of exposure, provide the attending medical personnel with the name of the chemical and any available safety information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
